(4-methoxythiophen-3-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxythiophen-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-8-6-4-9-3-5(6)2-7/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHAXFGOHJFPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Electronic Properties & Synthesis of Methoxy-Substituted Thiophene Amines
Executive Summary
This technical guide provides a comprehensive analysis of methoxy-substituted thiophene amines, a class of heterocyclic compounds critical to both high-performance organic semiconductors and medicinal chemistry. The synergy between the electron-donating methoxy (-OMe) and amine (-NH2) groups creates a unique electronic architecture characterized by elevated HOMO levels, tunable bandgaps, and specific dipole orientations. This guide details the theoretical underpinnings, stabilized synthetic protocols via the Gewald reaction, and standardized characterization methodologies required for their application in drug discovery (kinase inhibitors) and optoelectronics (DSSCs, OLEDs).
Part 1: Electronic Architecture & Theoretical Framework
The Methoxy-Amine Synergy
The electronic behavior of methoxy-substituted thiophene amines is governed by the interplay between inductive withdrawal (-I) and resonance donation (+M).
-
The Methoxy Effect (+M > -I): While oxygen is electronegative, the methoxy group at the 3- or 4-position primarily acts as a strong electron donor via
-conjugation. This increases the electron density of the thiophene ring, significantly raising the Highest Occupied Molecular Orbital (HOMO) energy level. -
The Amine Effect: The primary amine at the 2-position is a potent donor. However, pure 2-aminothiophene is kinetically unstable and prone to rapid oxidative dimerization. Stability is achieved only when the C3 position is occupied by an electron-withdrawing group (EWG) such as a nitrile (-CN) or ester (-COOEt), typical of Gewald synthesis products.
-
Conformational Locking (S···O Interaction): In 3-methoxythiophene derivatives, a non-covalent intramolecular interaction often occurs between the thiophene sulfur and the methoxy oxygen. This "S···O lock" planarizes the molecule, extending effective conjugation length and improving charge carrier mobility in solid-state applications.
Frontier Orbital Engineering
The introduction of -OMe and -NH2 groups creates a "push-pull" system when paired with C3-EWGs.
-
HOMO Elevation: Driven by the lone pairs on Nitrogen and Oxygen.
-
LUMO Modulation: Controlled largely by the auxiliary electron-withdrawing groups (e.g., cyano/ester) required for synthetic stability.
-
Result: A narrowed electrochemical bandgap (
), making these derivatives ideal for harvesting low-energy photons in photovoltaics or acting as specific H-bond donors in enzyme active sites.
Visualization: Electronic Structure-Property Flow
Caption: Schematic of electronic contributions. Note that raising the HOMO increases reactivity, necessitating stabilizing EWGs (not shown) for isolation.
Part 2: Synthesis & Stability Protocols
The Challenge of Instability
Unsubstituted 2-aminothiophenes are notoriously unstable. The standard protocol for generating stable methoxy-substituted amine derivatives is the Gewald Reaction . This multicomponent condensation introduces an Electon-Withdrawing Group (EWG) at position C3, which pulls electron density away from the amine, preventing auto-oxidation.
Protocol: Modified Gewald Synthesis (Green Methodology)
This protocol prioritizes yield and stability, utilizing a ball-milling approach to minimize solvent waste, validated by recent literature [1].
Reagents:
-
Ketone/Aldehyde (e.g., Methoxy-substituted acetophenone or cyclohexanone)
-
Activated Nitrile (Malononitrile or Ethyl Cyanoacetate)[1]
-
Elemental Sulfur (
) -
Catalyst: Morpholine or Diethylamine
-
Solvent: Ethanol (if not using ball mill)
Step-by-Step Workflow:
-
Pre-activation: Combine the activated nitrile (1.0 eq) and the ketone (1.0 eq) in a reaction vessel.
-
Sulfur Addition: Add elemental sulfur (1.0 eq).
-
Catalysis: Add morpholine (1.0 eq) dropwise.[1] Caution: Exothermic reaction.
-
Cyclization:
-
Method A (Traditional): Reflux in ethanol for 2–4 hours at 50–70°C.
-
Method B (Green/Ball Mill): Mill reagents at 750 rpm for 30 minutes [1].
-
-
Isolation: Pour the reaction mixture into crushed ice. The 2-aminothiophene derivative precipitates as a solid.[2]
-
Purification: Recrystallize from ethanol/DMF. Do not use column chromatography with acidic silica, as this can degrade the amine.
Visualization: Gewald Synthesis Pathway
Caption: The Gewald reaction sequence. The C3-EWG is essential for stabilizing the C2-Amine.
Part 3: Characterization & Data[3][4][5]
Electrochemical Characterization (CV Protocol)
To accurately determine HOMO/LUMO levels, Cyclic Voltammetry (CV) is required.
-
Working Electrode: Glassy Carbon.
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (calibrated vs. Ferrocene/Ferrocenium (
)). -
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile or DCM. -
Calculation:
[3]
Comparative Electronic Data
The following table synthesizes data for thiophene derivatives, highlighting the shift caused by methoxy and amine substitutions [2][3][4].
| Compound Class | Substituents | HOMO (eV) | LUMO (eV) | Bandgap ( | Electronic Character |
| Thiophene (Ref) | None | -6.10 | -0.70 | ~5.4 | Baseline |
| 3-Methoxythiophene | 3-OMe | -5.28 | -2.61 | 2.67 | Donor (Raised HOMO) |
| Gewald Product A | 2- | -6.20 | -3.10 | 3.10 | Stabilized (Deep HOMO) |
| Target Hybrid | 2- | -5.45 | -3.20 | 2.25 | Push-Pull System |
*Values for the Target Hybrid are projected based on DFT trends for methoxy-substituted Gewald adducts [2][5].
Interpretation:
-
Methoxy Addition: Raises the HOMO significantly (from -6.1 to -5.28 eV), facilitating hole transport.
-
Gewald Stabilization: The addition of the nitrile (-CN) at C3 (Product A) lowers the HOMO back down, stabilizing the amine against oxidation.
-
Hybrid Design: By combining -OMe at C4 with the Gewald core (Target Hybrid), one achieves a balanced HOMO level (-5.45 eV) suitable for air-stable organic electronics or metabolically stable drugs.
Part 4: Applications in Drug Discovery & Optoelectronics
Medicinal Chemistry (SAR)
In drug development, the methoxy-substituted aminothiophene scaffold acts as a bioisostere for the indole or naphthalene ring systems.
-
Kinase Inhibition: The 2-amino group forms critical hydrogen bonds with the hinge region of kinase enzymes (e.g., VEGFR, EGFR).
-
Metabolic Stability: The C3-EWG prevents rapid metabolic oxidation of the thiophene ring by Cytochrome P450.
-
Solubility: The methoxy group improves aqueous solubility compared to all-carbon analogs, enhancing bioavailability [6].
Optoelectronics (OPV/OLED)
-
Planarity: The S···O interaction locks the thiophene backbone, reducing reorganization energy and improving charge transport.
-
Bandgap Tuning: The "Push-Pull" nature allows for absorption in the visible spectrum, making these derivatives excellent candidates for Dye-Sensitized Solar Cells (DSSCs) [3].
References
-
Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Source: Sciforum. URL:[Link](Note: Representative link based on search result 1.18)
-
HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were calculated from the CV measurements. Source: ResearchGate.[3] URL:[Link]
-
Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. Source: National Institutes of Health (PMC). URL:[Link]
-
Regular Article - Physical Chemistry Research: HOMO/LUMO of Oligothiophenes. Source: PhysChemRes. URL:[Link](Based on search result 1.2)
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. Source: National Institutes of Health (PMC). URL:[Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Source: MDPI. URL:[Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-methoxythiophen-3-yl)methanamine from Thiophene Precursors
Introduction
(4-methoxythiophen-3-yl)methanamine is a key structural motif found in a variety of pharmacologically active compounds. Its unique combination of a methoxy group and an aminomethyl group on a thiophene scaffold imparts specific electronic and steric properties that are crucial for molecular recognition by biological targets. Thiophene-based compounds are integral to medicinal chemistry, with applications ranging from antiviral to anticancer agents.[1][2] The regioselective synthesis of polysubstituted thiophenes, particularly with the 3,4-substitution pattern, presents a significant challenge in organic synthesis.[3] This document provides detailed synthetic protocols and the underlying chemical principles for the preparation of this compound from readily available thiophene precursors, intended for researchers and professionals in drug discovery and development.
Two primary retrosynthetic strategies will be explored, each offering distinct advantages depending on the availability of starting materials and the desired scale of the synthesis.
Strategic Overview of Synthetic Pathways
The synthesis of this compound necessitates the regioselective introduction of two functional groups onto the thiophene ring: a methoxy group at the 4-position and an aminomethyl group at the 3-position. The order of these introductions is critical to achieving the desired isomer.
dot
Caption: High-level overview of the two primary synthetic strategies.
-
Route A focuses on the initial functionalization of a readily available 3-substituted thiophene. This approach leverages directed metalation techniques to control the regioselectivity of the subsequent methoxylation.
-
Route B commences with the synthesis of a 4-methoxythiophene precursor, followed by the introduction of the required functional group at the 3-position.
Route A: Synthesis via Directed Ortho-Metalation of a 3-Substituted Thiophene
This strategy employs a directing group at the 3-position of the thiophene ring to facilitate regioselective deprotonation and subsequent methoxylation at the 4-position. The use of a directed metalating group (DMG) is a powerful tool in the synthesis of highly substituted aromatic and heteroaromatic compounds.[4][5]
Workflow for Route A
dot
Caption: Step-wise synthesis of the target compound via Route A.
Experimental Protocols for Route A
The aldehyde group is protected as a dioxolane acetal to prevent its reaction during the subsequent metalation step.
| Reagent/Parameter | Value | Molar Equiv. |
| 3-Thiophenecarboxaldehyde | 10.0 g | 1.0 |
| Ethylene Glycol | 6.6 g | 1.2 |
| p-Toluenesulfonic acid | 0.17 g | 0.01 |
| Toluene | 100 mL | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 4 h | - |
| Expected Yield | ~90% | - |
Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 3-thiophenecarboxaldehyde (1) (10.0 g, 89.2 mmol), ethylene glycol (6.6 g, 107 mmol), and p-toluenesulfonic acid (0.17 g, 0.89 mmol) in toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
After 4 hours, or upon completion as monitored by TLC, cool the reaction to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(1,3-dioxolan-2-yl)thiophene (2) .
The dioxolane group acts as a directing group for the regioselective lithiation at the 4-position, which is then quenched with iodine.
| Reagent/Parameter | Value | Molar Equiv. |
| 3-(1,3-Dioxolan-2-yl)thiophene (2) | 12.4 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 35.7 mL | 1.1 |
| Tetrahydrofuran (anhydrous) | 150 mL | - |
| Iodine | 22.6 g | 1.1 |
| Reaction Temperature | -78 °C to rt | - |
| Reaction Time | 2 h | - |
| Expected Yield | ~85% | - |
Protocol:
-
Dissolve 3-(1,3-dioxolan-2-yl)thiophene (2) (12.4 g, 80.2 mmol) in anhydrous THF (150 mL) under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (35.7 mL of a 2.5 M solution in hexanes, 88.2 mmol) and stir for 1 hour at -78 °C.
-
In a separate flask, dissolve iodine (22.6 g, 88.2 mmol) in anhydrous THF.
-
Slowly add the solution of the lithiated thiophene to the iodine solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain 3-(1,3-dioxolan-2-yl)-4-iodothiophene (3) .
The iodo-substituted thiophene undergoes a copper-catalyzed nucleophilic substitution with sodium methoxide.
| Reagent/Parameter | Value | Molar Equiv. |
| 3-(1,3-Dioxolan-2-yl)-4-iodothiophene (3) | 19.2 g | 1.0 |
| Sodium Methoxide | 4.4 g | 1.2 |
| Copper(I) Iodide | 1.3 g | 0.1 |
| N,N-Dimethylformamide (anhydrous) | 100 mL | - |
| Reaction Temperature | 120 °C | - |
| Reaction Time | 12 h | - |
| Expected Yield | ~70% | - |
Protocol:
-
To a sealed tube, add 3-(1,3-dioxolan-2-yl)-4-iodothiophene (3) (19.2 g, 68.1 mmol), sodium methoxide (4.4 g, 81.7 mmol), and copper(I) iodide (1.3 g, 6.8 mmol) in anhydrous DMF (100 mL).
-
Heat the mixture to 120 °C for 12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 3-(1,3-dioxolan-2-yl)-4-methoxythiophene (4) .
The acetal is hydrolyzed under acidic conditions to reveal the aldehyde.
| Reagent/Parameter | Value | Molar Equiv. |
| 3-(1,3-Dioxolan-2-yl)-4-methoxythiophene (4) | 9.0 g | 1.0 |
| Acetone | 50 mL | - |
| 2 M Hydrochloric Acid | 25 mL | - |
| Reaction Temperature | rt | - |
| Reaction Time | 3 h | - |
| Expected Yield | ~95% | - |
Protocol:
-
Dissolve 3-(1,3-dioxolan-2-yl)-4-methoxythiophene (4) (9.0 g, 48.3 mmol) in acetone (50 mL).
-
Add 2 M HCl (25 mL) and stir at room temperature for 3 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-methoxythiophene-3-carboxaldehyde (5) .
The aldehyde is converted to the primary amine via reductive amination.[6][7]
| Reagent/Parameter | Value | Molar Equiv. |
| 4-Methoxythiophene-3-carboxaldehyde (5) | 6.9 g | 1.0 |
| Ammonium Acetate | 35.3 g | 10.0 |
| Sodium Cyanoborohydride | 3.4 g | 1.2 |
| Methanol | 100 mL | - |
| Reaction Temperature | rt | - |
| Reaction Time | 24 h | - |
| Expected Yield | ~65% | - |
Protocol:
-
Dissolve 4-methoxythiophene-3-carboxaldehyde (5) (6.9 g, 48.5 mmol) and ammonium acetate (35.3 g, 485 mmol) in methanol (100 mL).
-
Add sodium cyanoborohydride (3.4 g, 58.2 mmol) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 2 M HCl until the pH is acidic.
-
Basify the solution with 2 M NaOH and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield This compound (6) .
Route B: Synthesis from a 4-Methoxythiophene Precursor
This approach begins with the synthesis of a 4-methoxythiophene core, which is then functionalized at the 3-position. This can be advantageous if a suitable 4-methoxythiophene precursor is readily accessible. A plausible precursor is 4-methoxythiophene-3-carbonitrile.
Workflow for Route B
dot
Caption: Step-wise synthesis of the target compound via Route B.
Experimental Protocols for Route B
Controlling the stoichiometry of the reagents allows for the selective replacement of one bromine atom.
| Reagent/Parameter | Value | Molar Equiv. |
| 3,4-Dibromothiophene | 10.0 g | 1.0 |
| Sodium Methoxide | 2.4 g | 1.1 |
| Copper(I) Iodide | 0.8 g | 0.1 |
| N,N-Dimethylformamide (anhydrous) | 80 mL | - |
| Reaction Temperature | 100 °C | - |
| Reaction Time | 8 h | - |
| Expected Yield | ~60% | - |
Protocol:
-
In a sealed tube, combine 3,4-dibromothiophene (7) (10.0 g, 41.3 mmol), sodium methoxide (2.4 g, 45.4 mmol), and copper(I) iodide (0.8 g, 4.1 mmol) in anhydrous DMF (80 mL).
-
Heat the mixture at 100 °C for 8 hours, monitoring the reaction by GC-MS.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to isolate 3-bromo-4-methoxythiophene (8) .
The bromo-substituent is replaced with a nitrile group using a Rosenmund-von Braun reaction.
| Reagent/Parameter | Value | Molar Equiv. |
| 3-Bromo-4-methoxythiophene (8) | 5.0 g | 1.0 |
| Copper(I) Cyanide | 2.6 g | 1.2 |
| N,N-Dimethylformamide (anhydrous) | 50 mL | - |
| Reaction Temperature | 150 °C | - |
| Reaction Time | 6 h | - |
| Expected Yield | ~75% | - |
Protocol:
-
To a round-bottom flask, add 3-bromo-4-methoxythiophene (8) (5.0 g, 25.9 mmol) and copper(I) cyanide (2.6 g, 31.1 mmol) in anhydrous DMF (50 mL).
-
Heat the reaction mixture to 150 °C for 6 hours under an inert atmosphere.
-
Cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to obtain 4-methoxythiophene-3-carbonitrile (9) .
The nitrile is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride.
| Reagent/Parameter | Value | Molar Equiv. |
| 4-Methoxythiophene-3-carbonitrile (9) | 2.0 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH4) | 0.7 g | 1.5 |
| Tetrahydrofuran (anhydrous) | 40 mL | - |
| Reaction Temperature | 0 °C to Reflux | - |
| Reaction Time | 4 h | - |
| Expected Yield | ~80% | - |
Protocol:
-
Suspend lithium aluminum hydride (0.7 g, 18.4 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of 4-methoxythiophene-3-carbonitrile (9) (2.0 g, 14.4 mmol) in anhydrous THF (20 mL).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield This compound (6) . Further purification can be achieved by distillation or salt formation.
Conclusion
The synthesis of this compound can be successfully achieved from simple thiophene precursors using either of the two detailed routes. Route A, utilizing directed ortho-metalation, offers a powerful method for the regioselective construction of the 3,4-disubstituted pattern from a commercially available starting material. Route B provides an alternative pathway that may be more efficient if a suitable 3-bromo-4-methoxythiophene or 3,4-dibromothiophene is readily available. The choice of route will depend on the specific resources and expertise of the research laboratory. Both protocols provide a robust foundation for the synthesis of this important molecular scaffold for applications in drug discovery and development.
References
-
Mandal, S. S., Samanta, S. S., Deb, C., & De, A. (n.d.). Studies in sulfur heterocycles. Part 14. 1 Application of heteroatom directed ortho-metallation in functionalisation of benzo[b]thiophene derivatives. RSC Publishing. [Link]
-
Regioselective synthesis of 2,4-disubstituted thiophenes. (2010, August 6). Taylor & Francis Online. [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
De, A. (n.d.). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. Semantic Scholar. [Link]
-
Directed (ortho) Metallation. (n.d.). [Link]
-
Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. (1966). Journal of Heterocyclic Chemistry. [Link]
-
C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl AND TRANSITION METAL CATALYZED CROSS. (2012, May 8). [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024, August 8). [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019, November 10). MDPI. [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PMC. [Link]
-
A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. (n.d.). Semantic Scholar. [Link]
-
Regioselectivity of the arylation of 3-substituted thiophenes. (n.d.). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Reductive amination of aldehyde 3 in different conditions. (n.d.). ResearchGate. [Link]
-
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. (n.d.). Wikipedia. [Link]
- Process for synthesizing 3, 4-dimethoxythiophene. (n.d.).
Sources
- 1. Sci-Hub. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives / Journal of Heterocyclic Chemistry, 1966 [sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. Studies in sulfur heterocycles. Part 14. 1 Application of heteroatom directed ortho -metallation in functionalisation of benzo[ b ]thiophene derivativ ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803427C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Reductive Amination Reactions Using (4-methoxythiophen-3-yl)methanamine
Introduction: The Strategic Value of Thiophene Scaffolds in Modern Drug Discovery
The thiophene ring is a five-membered, sulfur-containing heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][2][3][4] The structural and electronic properties of the thiophene moiety allow it to act as a versatile bioisostere for phenyl rings, while also offering unique vectors for molecular interaction and metabolic modulation.
This guide focuses on a specific, high-value building block: (4-methoxythiophen-3-yl)methanamine . The strategic placement of the methoxy group and the primary aminomethyl function on the thiophene core makes this reagent exceptionally useful for introducing this desirable scaffold into target molecules. We will explore its application in one of the most fundamental and reliable C-N bond-forming reactions in the synthetic chemist's toolkit: the reductive amination.[5][6] This process provides a direct and controlled pathway for synthesizing secondary and tertiary amines, which are ubiquitous in pharmacologically active compounds.
The Underlying Chemistry: Mechanism and Key Parameters
A successful experimental design is rooted in a firm understanding of the reaction mechanism. Reductive amination is not a single transformation but a sequential, one-pot process.
The Core Mechanism
The reaction proceeds in two distinct, equilibrium-driven stages:
-
Iminium Ion Formation: The primary amine, this compound, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate, which subsequently loses a molecule of water to form a C=N double bond—the imine. In the typically neutral to weakly acidic conditions of the reaction, this imine is protonated to form a highly electrophilic iminium ion.[5][7]
-
Hydride Reduction: A selective reducing agent, introduced into the same pot, preferentially reduces the electrophilic iminium ion over the starting carbonyl compound. This step is irreversible and drives the entire equilibrium towards the final amine product.
Caption: Standard experimental workflow for direct reductive amination.
Protocol 1: Reaction with an Aldehyde
This procedure is optimized for the reaction of this compound with a representative aldehyde.
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde substrate (1.0-1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 eq).
-
Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration, e.g., 10 mL for 1.0 mmol). Add this compound (1.0 mmol, 1.0 eq) via syringe. Stir the mixture for 20-30 minutes at room temperature to facilitate initial imine formation.
-
Scientist's Note: While not always necessary for aldehydes, this pre-mixing period can be beneficial for ensuring the equilibrium begins to favor the imine before the reductant is introduced.
-
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Causality: STAB can react with trace moisture. Adding it in portions helps control any initial exotherm and ensures a smooth reaction start.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or LC-MS, typically every 1-2 hours. Reactions with aldehydes are often complete within 2-6 hours.
-
Workup - Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Workup - Wash & Dry: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
-
Protocol 2: Reaction with a Ketone (Acid-Catalyzed)
Ketones are less electrophilic than aldehydes, and the resulting iminium ion equilibrium is often less favorable. The addition of a catalytic amount of acid is typically required. [8][9]
-
Key Differences from Protocol 1:
-
Additional Material: Glacial Acetic Acid (AcOH)
-
Modified Step 2: After adding the amine, add glacial acetic acid (1.0-2.0 eq) to the reaction mixture. Stir for 30-60 minutes before adding the STAB.
-
Scientist's Note: Acetic acid catalyzes both the dehydration of the hemiaminal and ensures the formation of the reactive iminium ion. [10]Reactions with ketones are generally slower, often requiring 12-24 hours to reach completion.
-
-
Expected Outcomes and Troubleshooting
Reductive aminations using STAB are generally high-yielding. [11][8]The table below provides representative outcomes based on the high efficiency of this method.
Representative Substrate Scope
| Carbonyl Substrate | Product Type | Expected Yield | Notes |
| Benzaldehyde | Secondary Benzylamine | >90% | Aromatic aldehydes are highly reactive. |
| 4-Chlorobenzaldehyde | Secondary Benzylamine | >85% | Tolerates electron-withdrawing groups. |
| Cyclohexanone | Secondary Cyclohexylamine | >85% | Requires acetic acid catalysis (Protocol 2). |
| Acetophenone | Secondary Phenethylamine | >80% | Aromatic ketones are less reactive; requires catalysis and longer reaction times. |
| Isovaleraldehyde | Secondary Alkylamine | >90% | Aliphatic aldehydes react cleanly and quickly. |
Note: Yields are representative and may vary based on substrate purity, scale, and specific reaction conditions.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls | 1. Inefficient imine/iminium formation (esp. with ketones).2. Reagents are wet. | 1. Add 1-2 equivalents of glacial acetic acid.2. Use anhydrous solvents and fresh reagents. Ensure STAB is handled quickly. |
| Starting carbonyl remains | Imine formation is the rate-limiting step. | Add a catalytic amount of acetic acid. If the issue persists, consider adding a dehydrating agent like molecular sieves. |
| Formation of dialkylated product | This is rare with STAB but possible if the product amine is more nucleophilic than the starting amine. | Ensure a 1:1 stoichiometry of amine to carbonyl. If the problem persists, an indirect method (pre-forming the imine, then reducing with NaBH₄) may be necessary. [8][9] |
| Alcohol byproduct observed | STAB has reduced the starting carbonyl. | This suggests the iminium ion concentration is too low. Ensure adequate acid catalysis (for ketones) or that the amine is sufficiently nucleophilic. |
Conclusion
This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. When paired with the robust and selective chemistry of reductive amination using sodium triacetoxyborohydride, it provides a reliable and high-yielding pathway to novel secondary amines. The protocols and insights provided in this guide offer a validated framework for researchers to confidently incorporate this valuable thiophene scaffold into their drug discovery programs, enabling the efficient synthesis of complex molecular architectures with high therapeutic potential.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (Source: vertexaisearch.cloud.google.com)
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (Source: vertexaisearch.cloud.google.com) [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. (Source: vertexaisearch.cloud.google.com) [Link]
-
A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases | ACS Catalysis - ACS Publications - ACS.org. (Source: vertexaisearch.cloud.google.com) [Link]
-
Reductive Amination - Chemistry Steps. (Source: vertexaisearch.cloud.google.com) [Link]
-
Reductive amination - Wikipedia. (Source: vertexaisearch.cloud.google.com) [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - RSC Publishing. (Source: vertexaisearch.cloud.google.com) [Link]
-
Thiophene-Based Compounds | Encyclopedia MDPI. (Source: vertexaisearch.cloud.google.com) [Link]
-
Myers Chem 115. (Source: vertexaisearch.cloud.google.com) [Link]
-
Reductive Amination - Common Conditions. (Source: organic-chemistry.org) [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. (Source: vertexaisearch.cloud.google.com) [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (Source: vertexaisearch.cloud.google.com) [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (Source: vertexaisearch.cloud.google.com) [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. (Source: vertexaisearch.cloud.google.com) [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (Source: vertexaisearch.cloud.google.com) [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC. (Source: vertexaisearch.cloud.google.com) [Link]
-
Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - MDPI. (Source: vertexaisearch.cloud.google.com) [Link]
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one - ResearchGate. (Source: vertexaisearch.cloud.google.com) [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatile Building Block: (4-methoxythiophen-3-yl)methanamine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic scaffolds, thiophene holds a distinguished position, with its derivatives being integral components of numerous FDA-approved drugs.[1][2] This guide delves into the specific applications of a particularly valuable, yet underexplored, thiophene derivative: (4-methoxythiophen-3-yl)methanamine. This building block offers a unique combination of structural and electronic features that medicinal chemists can leverage to fine-tune the pharmacological properties of new chemical entities.
The methoxy-substituted thiophene ring serves as a versatile bioisostere for various aromatic and heteroaromatic systems, influencing parameters such as metabolic stability, lipophilicity, and receptor-binding interactions. The primary aminomethyl group at the 3-position provides a key reactive handle for the introduction of diverse functionalities through well-established synthetic transformations. This document provides a comprehensive overview of the strategic use of this compound, complete with detailed protocols for its synthesis and its incorporation into molecular scaffolds, with a focus on applications in the discovery of kinase inhibitors.
Strategic Synthesis of this compound
The utility of any building block is directly proportional to its accessibility. While not as commonly commercially available as simpler amines, this compound can be efficiently synthesized in the laboratory from readily available starting materials. The two primary retrosynthetic approaches involve the reduction of a nitrile or the reductive amination of an aldehyde.
Synthetic Workflow Overview
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of Sulfonamides from (4-methoxythiophen-3-yl)methanamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the first commercially available antibiotic, sulfonamides have been integral to the development of drugs for a multitude of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents.[2] The incorporation of a thiophene nucleus into sulfonamide structures has been of particular interest, as this bioisosteric replacement for a phenyl ring can modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.[3] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, analgesic, and antitumor activities.[3] This guide provides a detailed protocol for the synthesis of sulfonamides from (4-methoxythiophen-3-yl)methanamine, a key intermediate for the generation of novel drug candidates.
Mechanism and Scientific Rationale: The Chemistry of Sulfonamide Formation
The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a classic and robust nucleophilic substitution reaction.[4] The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of this compound initiates the attack on the electron-deficient sulfur atom of the sulfonyl chloride. This electron deficiency is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur.[4]
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the sulfonamide product. The choice of an appropriate aprotic solvent is crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride to the corresponding and unreactive sulfonic acid.
Caption: Mechanism of Sulfonamide Formation.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative sulfonamide, N-((4-methoxythiophen-3-yl)methyl)-4-methylbenzenesulfonamide, from this compound and p-toluenesulfonyl chloride.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp
Caption: Experimental Workflow for Sulfonamide Synthesis.
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final sulfonamide.
-
Characterization and Data Interpretation
The structure and purity of the synthesized sulfonamide should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiophene ring protons, the methoxy group protons, the methylene bridge protons, the aromatic protons of the tosyl group, and the N-H proton of the sulfonamide. The N-H proton is typically a broad singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the thiophene ring, the methoxy group, the methylene bridge, and the tosyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3200 cm⁻¹), C-H stretches, C=C stretches of the aromatic rings, and strong asymmetric and symmetric stretching vibrations of the S=O group in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[6][7] |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the calculated molecular weight of the product. A characteristic fragmentation pattern may involve the loss of SO₂.[4] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Low reactivity of the amine.- Incorrect stoichiometry. | - Use fresh or purified sulfonyl chloride.- Increase reaction temperature or use a catalyst.- Carefully check molar equivalents. |
| Di-sulfonylation (less polar spot on TLC) | - Excess sulfonyl chloride.- High reaction temperature. | - Use a 1:1 or slight excess of the amine.- Perform the reaction at a lower temperature (0 °C to room temperature). |
| Presence of Sulfonic Acid (polar spot on TLC) | - Water in the reaction mixture. | - Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. |
| Difficult Purification | - Similar polarity of product and byproducts. | - Consider recrystallization as an alternative to chromatography.- Optimize the chromatography solvent system.[5] |
Summary
This application note provides a comprehensive guide for the synthesis of sulfonamides from this compound. By following the detailed protocol and understanding the underlying chemical principles, researchers can efficiently synthesize novel sulfonamide derivatives for further investigation in drug discovery and development programs. The provided troubleshooting guide addresses common challenges, enabling the optimization of the synthetic procedure for improved yields and purity.
References
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762.
- Rehman, A. U., et al. (2018). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PloS one, 13(6), e0198383.
- Mayr, H., et al. (2019). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry.
- Dollish, F. R., et al. (1974). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 46(12), 1833-1836.
- Wojciechowski, J., et al. (2019). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
- Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-176.
- Lynch, D. E., & McClenaghan, I. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)
- Xia, Y., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 358–365.
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of advanced scientific research, 9(4), 01-13.
- Seydel, J. K. (2003). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Critical reviews in biotechnology, 23(3), 229-259.
- Khan, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(10), 1858-1886.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 22(23), 9495–9499.
- Gilbert, J. R., & Millard, B. J. (1976). Mass spectrometry of N-methylsulfonylureas. A re-examination. Biomedical mass spectrometry, 3(4), 183–185.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499.
- da Silva, A. B., et al. (2015). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 5(10), 7244-7249.
- Supek, F., et al. (2011). Mass Spectrometry and Theoretical Studies on N–C Bond Cleavages in the N-Sulfonylamidino Thymine Derivatives. Journal of the American Society for Mass Spectrometry, 22(10), 1848-1861.
- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22049-22057.
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Wang, Z., et al. (2018).
- Evano, G., et al. (2012). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 89, 267-277.
- de Oliveira, K. T., et al. (2009). Complete assignment of 1H and 13C NMR spectra of alpha-phenylsulfinyl-N-methoxy-N-methylpropionamide and some p-substituted derivatives. Magnetic resonance in chemistry : MRC, 47(3), 270–272.
- Kaczmarek, M. T., et al. (2018). Electrospray Ionization Mass Spectrometry of Non-Covalent Complexes Formed between N-Alkylimidazolium-Containing Zwitterionic Sulfonates and Protonated Bases. Molecules (Basel, Switzerland), 23(8), 1953.
- Preece, C., et al. (2023). Toward routine utilisation of native mass spectrometry as an enabler of contemporary drug development. MedChemComm, 14(8), 1391-1403.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. rsc.org [rsc.org]
Application Notes & Protocols: Strategic Functionalization of the Thiophene Ring in (4-methoxythiophen-3-yl)methanamine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its versatile structural and electronic properties make it a prime candidate for modification in the quest for novel therapeutics.[3][4] This guide provides a detailed exploration of the chemical functionalization of (4-methoxythiophen-3-yl)methanamine, a key building block for creating diverse chemical libraries. We delve into the regiochemical outcomes of electrophilic aromatic substitution, the strategic application of metal-catalyzed cross-coupling, direct C-H activation, and the derivatization of the exocyclic aminomethyl group. Each section combines mechanistic rationale with field-proven, step-by-step protocols, offering researchers a comprehensive playbook for navigating the synthesis of novel thiophene derivatives.
Reactivity and Regioselectivity Profile
Understanding the inherent reactivity of this compound is paramount for predicting and controlling the outcomes of synthetic transformations. The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[3] The regioselectivity is dictated by the cumulative electronic effects of the substituents.
-
4-Methoxy Group (-OCH₃): This is a powerful activating group due to the +M (mesomeric) effect, where the oxygen's lone pairs donate electron density into the ring. It is a strong ortho, para-director.[5] In this molecule, it strongly activates the C5 position (ortho) and the C2 position (meta).
-
3-Aminomethyl Group (-CH₂NH₂): The primary amine itself is activating. The overall effect of the -CH₂NH₂ group on the aromatic ring is weakly activating via a +I (inductive) effect. It directs electrophilic attack to the ortho (C2) and para (C5) positions.
Combined Influence: Both substituents synergistically activate the C2 and C5 positions for electrophilic attack. The C5 position is electronically favored due to the strong ortho-directing effect of the methoxy group. However, the C2 position is also highly activated. The final regiochemical outcome often depends on the steric bulk of the electrophile and the specific reaction conditions, but a mixture of C2 and C5 substituted products is common.
Functionalization via Electrophilic Aromatic Substitution (EAS)
EAS is a foundational strategy for modifying the thiophene core.[6] The general mechanism involves the attack of the electron-rich thiophene ring on an electrophile, forming a stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[7][8]
Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).
Protocol 2.1: Vilsmeier-Haack Formylation at the C5 Position
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich heterocycles, avoiding the harsh conditions of some Friedel-Crafts reactions.[9][10] The electrophile is the Vilsmeier reagent, a chloroiminium ion, generated in situ from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[9]
Rationale: This reaction is often highly regioselective for the most electron-rich, sterically accessible position. For this compound, formylation is expected to occur predominantly at the C5 position due to the powerful directing effect of the methoxy group. The amine must be protected first to prevent side reactions with the Vilsmeier reagent.
Experimental Protocol:
-
Amine Protection:
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equiv.) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the mixture with water and brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-acetyl protected intermediate.
-
-
Vilsmeier Reagent Formation:
-
In a separate flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (5.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equiv.) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[9]
-
Stir the mixture at 0 °C for 45 minutes. The formation of a viscous liquid or solid indicates reagent generation.
-
-
Formylation Reaction:
-
Dissolve the N-acetyl protected thiophene (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to 60 °C for 3-4 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with aqueous NaOH until pH 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Mg₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-formyl derivative.
-
Protocol 2.2: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the thiophene ring, creating a key ketone intermediate.[11] This reaction typically uses a Lewis acid catalyst like AlCl₃ or SnCl₄.[12][13]
Causality: The primary amine of the substrate will complex with the Lewis acid, deactivating the ring and preventing the desired reaction. Therefore, amine protection (e.g., as an acetyl or Boc group) is mandatory. The methoxy group is a strong activator, directing acylation to the C5 position.
Experimental Protocol:
-
Amine Protection: Protect the primary amine as described in Protocol 2.1.
-
Reaction Setup:
-
To a flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) and dry 1,2-dichloroethane.
-
Cool the suspension to 0 °C.
-
In a separate funnel, dissolve the desired acyl chloride (e.g., acetyl chloride, 1.1 equiv.) in 1,2-dichloroethane.
-
-
Acylation:
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension.
-
After stirring for 15 minutes, add a solution of the N-protected this compound (1.0 equiv.) in 1,2-dichloroethane dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue via column chromatography to obtain the 5-acylated product.
-
Functionalization via Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are powerful tools for forming C-C and C-X bonds, but they first require a handle on the thiophene ring, typically a halide. This is achieved by first performing an electrophilic halogenation.
Caption: Workflow for functionalization via cross-coupling reactions.
Protocol 3.1: Suzuki Cross-Coupling
The Suzuki coupling reaction forms a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[14][15]
Rationale: This protocol allows for the introduction of a wide variety of aryl or heteroaryl groups at the C5 position of the thiophene ring, starting from the 5-bromo derivative. The choice of ligand and base is crucial for efficient catalytic turnover.
Experimental Protocol:
-
Bromination: Synthesize the 5-bromo-N-protected-(4-methoxythiophen-3-yl)methanamine intermediate via electrophilic bromination using N-Bromosuccinimide (NBS) in DMF at 0 °C to room temperature.
-
Reaction Setup:
-
In a reaction vessel, combine the 5-bromo-thiophene derivative (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
-
Coupling Reaction:
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over Na₂SO₄.
-
Concentrate the solvent and purify the product by flash column chromatography.
-
Direct C-H Activation Strategies
Modern synthetic chemistry increasingly utilizes direct C-H activation to form C-C or C-X bonds, bypassing the need for pre-functionalization (e.g., halogenation).[16] These methods, often catalyzed by transition metals like palladium or silver, offer a more atom-economical approach.[17][18]
Conceptual Framework: A transition metal catalyst coordinates to the thiophene ring and facilitates the cleavage of a specific C-H bond (e.g., at C5), forming a metallacyclic intermediate. This intermediate then reacts with a coupling partner to form the final product. The directing effect of the methoxy group can be harnessed to achieve high regioselectivity. While specific protocols are highly substrate-dependent, this strategy represents a cutting-edge approach to thiophene functionalization.[19][20]
Derivatization of the Aminomethyl Side Chain
The primary amine in the side chain is a versatile nucleophilic handle for diversification.
Protocol 5.1: N-Acylation to Form Amides
This is a robust and straightforward reaction to synthesize a library of amide derivatives, which are common motifs in bioactive molecules.[21]
Caption: General workflow for N-Acylation of the primary amine.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask.
-
Add a non-nucleophilic base, such as triethylamine or DIPEA (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acyl chloride or acid anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting amide can be purified by recrystallization or column chromatography if necessary.
-
| Reaction Type | Target Position | Key Reagents | Catalyst | Temp. | Notes |
| Vilsmeier-Haack | C5-Formyl | POCl₃, DMF | None | 60 °C | Amine protection required.[22] |
| Friedel-Crafts | C5-Acyl | RCOCl, AlCl₃ | Lewis Acid | 0 °C to RT | Amine protection is mandatory.[23] |
| Bromination | C5-Bromo | NBS, DMF | None | RT | Precursor for cross-coupling. |
| Suzuki Coupling | C5-Aryl | Ar-B(OH)₂ | Pd(PPh₃)₄ | 80-100 °C | Requires 5-bromo precursor. |
| N-Acylation | Amine-N | RCOCl, Et₃N | None | 0 °C to RT | Direct derivatization of side chain. |
Table 1: Summary of Key Functionalization Protocols.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (No date). Available at: [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies.
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025). ResearchGate. Available at: [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (No date). Available at: [Link]
-
Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX - Slideshare. (No date). Available at: [Link]
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. Available at: [Link]
-
Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (2025). ResearchGate. Available at: [Link]
- Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. (2012). Z.
- Acylation of thiophene - US2432991A - Google Patents. (1947).
-
Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. (2025). ResearchGate. Available at: [Link]
-
C-H Activation (Topics in Current Chemistry, 292). (2009). National Academic Digital Library of Ethiopia. Available at: [Link]
-
Electrophilic aromatic substitution - Wikipedia. (No date). Available at: [Link]
-
5 Major Electrophilic Aromatic Substitution Reactions Activating. (No date). Available at: [Link]
- Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. (2018). Journal of the American Chemical Society.
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC. (2025). Available at: [Link]
-
Metal Catalyzed C-H activation | debabratamaiti - DM lab. (No date). Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021). Available at: [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). MDPI. Available at: [Link]
-
C-H Activation/Functionalization via Metalla-Electrocatalysis. (2021). ResearchGate. Available at: [Link]
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers.
- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. (No date).
- Oligothiophene Synthesis by a Distinct, General C−H Activation Mech- anism: ElectrophilicConcerted Metal.
-
Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. (2024). DiVA. Available at: [Link]
- Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. (2025).
- Synthesis of functionalized flavones from 3-halo-2-(methylthio)-4H-chromen-4-ones.
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. Available at: [Link]
- Iodoarene-Catalyzed Oxyamination of Unactivated Alkenes to Synthesize 5-Imino-2-Tetrahydrofuranyl Methanamine Deriv
- 1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity.
- A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction.
- Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method.
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2025). ResearchGate. Available at: [Link]
- N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. (2003). PubMed.
-
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. (2021). MDPI. Available at: [Link]
- Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. (2018). Semantic Scholar.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 14. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 15. semanticscholar.org [semanticscholar.org]
- 16. dmaiti.com [dmaiti.com]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
(4-methoxythiophen-3-yl)methanamine in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of (4-methoxythiophen-3-yl)methanamine in Kinase Inhibitor Design
Abstract
This application note details the handling, synthesis, and incorporation of This compound (4-MTMA) into kinase inhibitor scaffolds. Thiophene-based amines are critical bioisosteres for benzylamines, offering distinct electronic profiles and vector orientations for ATP-competitive inhibitors. This guide addresses the specific challenges of working with electron-rich aminomethyl thiophenes—primarily oxidative instability—and provides a validated protocol for SNAr coupling to chloropyrimidine cores, a ubiquitous motif in EGFR, JNK, and CDK inhibitors.
Introduction: The Thiophene Advantage in Kinase Medicinal Chemistry
In Fragment-Based Drug Design (FBDD), the transition from a phenyl ring to a thiophene is a classic bioisosteric replacement. However, the specific substitution pattern of This compound offers unique advantages:
-
Electronic Modulation: The thiophene ring is
-excessive (electron-rich). The addition of a methoxy group at the C4 position further increases electron density, potentially strengthening cation- interactions with specific lysine residues (e.g., the catalytic Lysine in the ATP pocket). -
Solubility & Metabolism: The methoxy group disrupts the planarity of potential aggregates and serves as a handle for tuning lipophilicity (LogD).
-
Vector Geometry: The angle of the amine linker at the C3 position relative to the sulfur atom creates a distinct exit vector compared to a meta-substituted benzylamine, often allowing the inhibitor to access unique sub-pockets (e.g., the solvent-exposed front pocket).
Chemical Profile & Stability Warning
Compound: this compound CAS: 106685-93-2 (Generic derivative class) Molecular Weight: 143.21 g/mol
Critical Stability Protocol
Free-base aminomethyl thiophenes are notoriously unstable. The electron-rich ring facilitates oxidative degradation of the methylene-amine bridge, leading to the formation of imines and subsequent polymerization (often observed as the oil turning black).
-
Storage: MUST be stored as the Hydrochloride (HCl) or Oxalate salt .
-
Handling: Liberate the free base in situ only immediately prior to the coupling reaction.
-
Inert Atmosphere: All reactions involving the free base must be performed under Argon or Nitrogen.
Experimental Protocols
Protocol A: In Situ Preparation of the Fragment (Reductive Amination)
Use this protocol if the amine is not commercially available or needs to be synthesized fresh from the aldehyde precursor.
Reagents:
-
4-methoxythiophene-3-carbaldehyde (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)
-
Methanol (Anhydrous)
Step-by-Step:
-
Imine Formation: Dissolve 4-methoxythiophene-3-carbaldehyde in anhydrous methanol (0.2 M concentration). Add Ammonium Acetate. Stir at room temperature for 2 hours under N2.
-
Reduction: Cool the mixture to 0°C. Slowly add NaCNBH3.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM (x3).
-
Salt Formation (CRITICAL): Dry the organic layer (Na2SO4). Add 4M HCl in Dioxane dropwise to the DCM solution. The amine hydrochloride will precipitate. Filter and store at -20°C.
Protocol B: SNAr Coupling to Kinase Scaffold (The Core Workflow)
Target: Coupling 4-MTMA to a 4-chloro-quinazoline or 4-chlorothieno[2,3-d]pyrimidine core.
Reagents:
-
Scaffold: 4-chloro-6,7-dimethoxyquinazoline (or similar) (1.0 eq)
-
Nucleophile: this compound HCl salt (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Isopropyl Alcohol (IPA) or n-Butanol (for higher temp)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the Scaffold (1.0 eq) and the Amine HCl salt (1.2 eq).
-
Solvent: Add IPA (concentration 0.1 – 0.2 M).
-
Activation: Add DIPEA (3.0 eq). Note: The solution should clarify as the free base is liberated.
-
Heat: Heat the mixture to 80°C (external block temperature) for 4–6 hours.
-
Monitoring: Check by LC-MS. The product is usually more polar than the chloro-core but less polar than the amine.
-
-
Workup (Precipitation Method):
-
Cool the reaction to room temperature.
-
Often, the product precipitates directly from IPA. If so, filter and wash with cold IPA/Ether.
-
Alternative: If soluble, evaporate volatiles, redissolve in EtOAc, wash with NaHCO3 (sat), brine, dry over MgSO4, and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH gradient, 0-10% MeOH).
Data Visualization & Logic
Workflow Logic: Synthesis Pathway
The following diagram illustrates the logical flow from precursor to final inhibitor, highlighting the critical "Salt Formation" checkpoint to prevent degradation.
Figure 1: Synthetic workflow emphasizing the conversion of the unstable free amine to the stable HCl salt prior to the final coupling step.
Mechanistic Rationale: Binding Mode Hypothesis
This diagram visualizes why this fragment is used. It maps the hypothetical interactions within the ATP binding pocket.
Figure 2: Pharmacophore mapping. The C4-methoxy group probes the hydrophobic pocket near the gatekeeper, while the amine linker orients the scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Reaction turns black rapidly | Oxidation of the thiophene amine (Free base instability). | Ensure the amine was stored as HCl salt. Degas solvents with Argon before adding DIPEA. |
| Low Yield (<20%) | Competitive hydrolysis of the Chloro-scaffold. | Ensure solvents (IPA/Butanol) are anhydrous. Increase amine equivalents to 1.5x. |
| Incomplete Conversion | Steric hindrance from the C4-methoxy group. | Switch solvent to n-Butanol and increase temperature to 110°C. Microwave irradiation (120°C, 30 min) is highly effective. |
| Regioselectivity (if scaffold has 2 Cl) | C4 vs C2 selectivity on pyrimidines. | Perform reaction at 0°C initially. The C4 position is generally more reactive towards SNAr. |
References
-
Bioisosterism in Drug Design
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
Thiophene Synthesis & Stability
-
Campaigne, E., & Archer, W. L. (1953). The use of dimethylformamide as a solvent in the preparation of thiophene derivatives. Journal of the American Chemical Society. Link
-
-
Kinase Inhibitor Protocols (Gefitinib Analogues)
-
Chandregowda, V., et al. (2009). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Beilstein Journal of Organic Chemistry. Link
-
-
Thiophene-3-carboxamide Kinase Inhibitors
-
De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry. Link
-
-
General SNAr Coupling Methodologies
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Royal Society of Chemistry. Link
-
Troubleshooting & Optimization
Technical Support Center: Improving the Storage Stability of (4-methoxythiophen-3-yl)methanamine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to address the storage and handling challenges associated with (4-methoxythiophen-3-yl)methanamine. As a crucial building block in medicinal chemistry, particularly in the synthesis of novel therapeutics, maintaining its purity and stability is paramount for reproducible experimental outcomes.[1][2] This document outlines common stability issues, provides troubleshooting protocols, and details best practices for long-term storage.
Section 1: Frequently Asked Questions (FAQs)
Q1: My vial of this compound has turned yellow or brown. What happened, and is it still usable?
A color change from colorless or pale yellow to a more intense yellow or brown is a common visual indicator of degradation. This is primarily due to the oxidation of the primary amine group, which can lead to the formation of colored impurities and potential polymerization. Exposure to atmospheric oxygen and light can accelerate this process.[3] Before use, it is critical to re-analyze the material's purity using an appropriate analytical method, such as HPLC or GC, to determine if it still meets the requirements for your experiment.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
For optimal stability, this compound free base should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed amber glass vial to protect from light, and at low temperatures.
-
Short-term (days to weeks): Store at 2-8°C.
-
Long-term (months): Store at -20°C.
Q3: Why is an inert atmosphere (Nitrogen/Argon) so critical?
The primary amine functional group is susceptible to oxidation when exposed to oxygen. This oxidative degradation is a key pathway for impurity formation.[4] By replacing the air in the vial with an inert gas like argon or nitrogen, you create an oxygen-deficient environment, significantly slowing down this degradation process and preserving the compound's purity over a longer period.
Q4: Should I store the compound as a solid or in a solution?
Storing the compound as a neat, solid material under the recommended conditions is generally preferred. Storing in solution can introduce new stability challenges, as solvent choice can impact degradation rates. If you must store it in solution, use a dry, aprotic solvent, purge the solution with inert gas, and store it at low temperatures.
Q5: How can I significantly improve the long-term stability of this compound?
The most effective strategy for enhancing long-term stability is to convert the free base into its hydrochloride (HCl) salt. The protonated ammonium salt is significantly less susceptible to oxidation than the free primary amine. This crystalline salt form is often more stable at room temperature and does not require a stringent inert atmosphere for storage.[5]
Section 2: Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a deeper dive into the causes of degradation and offers systematic solutions.
Issue 1: Rapid Visual Degradation (Color Change & Viscosity Increase)
-
Root Cause Analysis: The observed color change is a classic sign of amine oxidation. The methanamine moiety can be oxidized by atmospheric oxygen, a process often catalyzed by light and trace metal impurities. This can initiate a cascade of reactions, including polymerization, which may lead to an increase in viscosity. The electron-rich thiophene ring can also participate in oxidative processes, although the amine is typically the more reactive site.
-
Immediate Action:
-
Do not use without verification. The presence of color indicates the formation of impurities, which can compromise your experimental results.
-
Assess Purity: Use an analytical technique like HPLC, GC-MS, or NMR to quantify the purity of the remaining material.[6][7]
-
Purification: If a significant amount of the starting material remains, consider re-purification by distillation or column chromatography if feasible.
-
-
Preventative Measures:
-
Strict Inert Atmosphere: Always handle the compound under an inert atmosphere. Use techniques like a glovebox or Schlenk line for aliquoting.
-
Light Protection: Store exclusively in amber vials or wrap clear vials in aluminum foil.[8]
-
Temperature Control: Adhere strictly to recommended low-temperature storage.[9]
-
Diagram 1: Potential Oxidative Degradation Pathway
Caption: Potential pathway for the degradation of the free base.
Issue 2: Purity Loss or Inconsistent Results Without Visual Change
-
Root Cause Analysis: Not all degradation is visible. The purity of this compound can decrease due to:
-
Slow, Low-Level Oxidation: Minor oxidation may not produce enough colored byproducts to be visible.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts, reducing the concentration of the desired free base.
-
Moisture Absorption: The compound can be hygroscopic, and absorbed water can introduce impurities or affect reaction stoichiometry.
-
Cross-Contamination: Repeatedly opening and accessing the main stock vial increases the risk of introducing contaminants.
-
-
Preventative Measures:
-
Aliquotting: Upon receiving the compound, divide it into smaller, single-use vials under an inert atmosphere. This protects the main stock from repeated exposure to air and moisture.
-
Conversion to a Stable Salt: For long-term storage or if the free base proves too unstable for your application, converting it to its hydrochloride salt is the most robust solution. The protonated amine is shielded from oxidation and reaction with CO₂.
-
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for addressing stability concerns.
Section 3: Recommended Protocols
Protocol 1: Standard Operating Procedure for Storage and Handling
-
Receiving: Upon receipt, inspect the container for a proper seal. Note the compound's initial appearance and color.
-
Inert Environment: Transfer the vial to a glovebox or use a Schlenk line flushed with argon or nitrogen for all subsequent steps.
-
Aliquotting: Weigh and transfer appropriate quantities of the compound into smaller, pre-dried, and labeled amber glass vials.
-
Backfilling: Backfill each aliquot vial with inert gas before tightly sealing with a PTFE-lined cap.
-
Sealing: For extra protection, wrap the cap and vial neck with Parafilm®.
-
Storage: Place the main stock and all aliquots in a labeled secondary container and store at the appropriate temperature (-20°C for long-term).
Protocol 2: Preparation of this compound Hydrochloride
Disclaimer: This protocol should be performed by a qualified chemist in a fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: While stirring the solution, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise (1.0 - 1.1 eq).
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white or off-white solid. Continue stirring for 30-60 minutes at room temperature or 0°C to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting salt under a high vacuum to remove all residual solvent.
-
Verification: Confirm the structure and purity of the salt via NMR and/or elemental analysis. Store the stable salt in a tightly sealed container at room temperature or 2-8°C.
Protocol 3: Purity Assessment by HPLC-UV
This method provides a baseline for monitoring the stability of the compound over time. A stability-indicating method should be fully validated through forced degradation studies.[10]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A:B.
Section 4: Data Summary
Table 1: Comparison of Recommended Storage Conditions
| Parameter | This compound (Free Base) | This compound HCl (Salt) |
| Temperature | -20°C (Long-term), 2-8°C (Short-term) | 2-8°C or Room Temperature |
| Atmosphere | Mandatory Inert Gas (Argon/Nitrogen)[11] | Standard Air (in a tightly sealed container)[5] |
| Light Protection | Mandatory Amber Vial | Recommended Amber Vial |
| Handling | Requires careful handling to prevent air/moisture exposure | Standard laboratory handling |
| Expected Stability | Months (highly dependent on handling) | 1-2+ Years |
Section 5: References
-
Vertex AI Search result. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
-
Vertex AI Search result. Methylamine MSDS/SDS | Supplier & Distributor.
-
Vertex AI Search result. Safety Data Sheet METHENAMINE 3% - ChemSupply Australia.
-
Vertex AI Search result. Thiophene CAS#: 110-02-1 - ChemicalBook.
-
Vertex AI Search result. Safety Data Sheet: Methylamine - Carl ROTH.
-
Vertex AI Search result. Methylamine | CH3NH2 | CID 6329 - PubChem - NIH.
-
Vertex AI Search result. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation.
-
Vertex AI Search result. Thiophene = 99 110-02-1 - Sigma-Aldrich.
-
Vertex AI Search result. Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica.
-
Vertex AI Search result. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem.
-
Vertex AI Search result. Polymer Degradation and Stability.
-
Vertex AI Search result. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed.
-
Vertex AI Search result. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
Vertex AI Search result. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI.
-
Vertex AI Search result. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed.
-
Vertex AI Search result. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine - Benchchem.
-
Vertex AI Search result. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv.
-
Vertex AI Search result. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
-
Vertex AI Search result. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
-
Vertex AI Search result. Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu.
-
Vertex AI Search result. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
-
Vertex AI Search result. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm.
Sources
- 1. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. chemsupply.com.au [chemsupply.com.au]
- 9. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. Methylamine MSDS/SDS | Supplier & Distributor [nj-finechem.com]
Purification methods for (4-methoxythiophen-3-yl)methanamine hydrochloride salts
This technical guide details the purification, handling, and troubleshooting of (4-methoxythiophen-3-yl)methanamine hydrochloride . The protocols below are designed based on the physicochemical properties of electron-rich thiophene amines and standard medicinal chemistry practices for hydrochloride salt isolation.
Initial Assessment & Handling (FAQ)
Q: My product arrived as a dark brown solid, but the certificate says "white/off-white." Is it degraded? A: Likely, yes.[1] Thiophene derivatives, particularly those with electron-donating groups like methoxy (-OMe), are susceptible to oxidative degradation. The "browning" indicates the formation of thiophene S-oxides or polymerization byproducts.
-
Action: Check the purity via LC-MS immediately. If purity is >90%, proceed to Protocol A (Recrystallization) . If <80%, perform Protocol C (Free Base Extraction) before re-forming the salt.
Q: How should I store this compound to prevent decomposition? A: The hydrochloride salt is significantly more stable than the free amine.
-
Temperature: -20°C (Long-term) or 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen. The methoxy group activates the ring, making it sensitive to atmospheric oxygen and moisture.
-
Container: Amber glass vials to prevent photolytic degradation.
Purification Methodologies
Protocol A: Recrystallization (Primary Method)
Best for: Removing minor impurities and improving crystallinity.
Principle: This method utilizes the high solubility of the hydrochloride salt in hot polar protic solvents (Ethanol/Methanol) and its insolubility in non-polar anti-solvents (Diethyl ether/MTBE).
Reagents:
-
Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA).
-
Solvent B (Anti-solvent): Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Solvent A required to just dissolve the solid.[2]
-
Note: If the solution is dark, add activated carbon (5 wt%), boil for 2 mins, and filter hot through Celite.
-
-
Cloud Point: Remove from heat. While still warm, add Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Clarification: Add 1-2 drops of hot Solvent A to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (2 hours), then place in a -20°C freezer overnight.
-
Isolation: Filter the white crystals under vacuum (inert atmosphere preferred). Wash with cold Solvent B .
Protocol B: Trituration (Rapid Cleanup)
Best for: Removing sticky non-polar impurities or residual starting materials.
Step-by-Step:
-
Suspend the crude solid in Ethyl Acetate or Dichloromethane (the salt should be insoluble).
-
Sonicate for 10-15 minutes to break up aggregates.
-
Filter the solid.[2][3][4][5] The yellow/brown impurities typically remain in the filtrate, leaving a cleaner white salt on the filter.
Protocol C: Acid-Base Extraction (Rescue Method)
Best for: Severely degraded samples or "oiled out" products.
Workflow Diagram:
Caption: Rescue workflow for converting degraded salt back to free base for cleaning, then re-precipitating.
Troubleshooting Common Issues
Q: The product "oiled out" (formed a sticky gum) instead of crystallizing. What do I do? A: This is common with methoxy-substituted amine salts.
-
Cause: Cooling too fast or too much anti-solvent.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" if available. Scratch the glass side of the flask with a spatula to induce nucleation. Allow to cool very slowly (wrap the flask in a towel).
Q: NMR shows residual solvent peaks that won't go away. A: Amine hydrochlorides can form solvates.
-
Fix: Dry the solid in a vacuum oven at 40-50°C for 24 hours. If using methanol, be aware it can be tightly bound; switching to an Ethanol/Ether system often helps break the solvate.
Q: My yield is very low (<30%). A: The salt might be too soluble in the alcohol.
-
Fix: Use Isopropanol (IPA) instead of Ethanol. IPA has a lower dielectric constant, reducing the solubility of the salt at cold temperatures. Alternatively, increase the ratio of Diethyl Ether (Anti-solvent).
Analytical Validation
Impurity Profile Table:
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Thiophene Aldehyde | Unreacted Starting Material | 1H NMR (CHO peak ~9.8 ppm) | Acid-Base Extraction (Protocol C) |
| Thiophene S-Oxide | Oxidation Byproduct | LC-MS (M+16 peak) | Recrystallization (Protocol A) |
| Dimer/Polymer | Radical Coupling | Appearance (Dark Color) | Activated Carbon Filtration |
| Ammonium Salts | Reagent Residue | 1H NMR (Broad peak ~7.0 ppm) | Trituration with cold water (if product is less soluble) or Protocol C |
Expected 1H NMR (DMSO-d6):
-
8.2-8.5 ppm (br s, 3H):
protons (Exchangeable with ). - 7.4-7.6 ppm (d, 1H): Thiophene ring proton (C2 or C5).
- 6.9-7.1 ppm (d, 1H): Thiophene ring proton.
-
4.0-4.2 ppm (s, 2H): Methylene group (
). -
3.8 ppm (s, 3H): Methoxy group (
).
References
-
Organic Syntheses, Coll. Vol. 10, p. 382 (2004). General methods for purification of amine hydrochloride salts.
-
Beilstein Journal of Organic Chemistry. Synthesis of substituted thiophenes and handling of electron-rich heterocycles.
-
PubChem Compound Summary. Properties of Thiophene Methanamine Derivatives.
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Thiophene-based Ligands (General handling of thiophene isosteres).
Sources
- 1. CN102267917B - Method for synthesizing methoxyphenamine hydrochloride - Google Patents [patents.google.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
Preventing oxidation of (4-methoxythiophen-3-yl)methanamine in air
Welcome to the technical support center for (4-methoxythiophen-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound, with a specific focus on preventing its oxidation in air.
Understanding the Challenge: Oxidation of this compound
This compound incorporates two key functional groups that are susceptible to oxidation: a primary amine and an electron-rich methoxy-substituted thiophene ring. The primary amine is particularly prone to a variety of oxidative degradation pathways, while the thiophene ring, although generally stable, can be sensitive to strong oxidizing agents.[1] Exposure to atmospheric oxygen can lead to the formation of impurities, discoloration of the material, and a decrease in overall purity and performance.
This guide provides frequently asked questions (FAQs) and troubleshooting protocols to help you maintain the integrity of your this compound samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has turned yellow/brown. What is the likely cause?
A change in color from a colorless or pale-yellow oil to a distinct yellow or brown hue is a common indicator of oxidation. The primary amine functionality is susceptible to oxidation, which can lead to the formation of colored byproducts.
Q2: What are the primary degradation products I should be concerned about?
While a detailed degradation profile would require experimental analysis, potential oxidation products of primary amines include imines, nitroso compounds, and further polymerization products. The thiophene ring, while more robust, could potentially undergo oxidation to form sulfoxides under harsh conditions.
Q3: Can I use antioxidants to protect my sample?
The use of antioxidants can be a viable strategy. Aromatic amine or hindered phenol antioxidants are commonly used to protect organic materials from oxidation.[2][3] However, the addition of any substance will introduce an impurity into your sample. The choice of antioxidant should be carefully considered based on its compatibility with your downstream applications. A combination of different antioxidants can sometimes provide a synergistic protective effect.[3]
Q4: What is the ideal storage condition for this compound?
For optimal stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C is a good starting point, with colder temperatures potentially offering better long-term stability) and protected from light.
Q5: I need to handle the compound in the open lab for a short period. What precautions should I take?
If brief exposure to air is unavoidable, it is crucial to minimize the duration. Work efficiently and, if possible, work in a fume hood with a gentle flow of inert gas directed over the sample. Have all necessary equipment and reagents prepared in advance to reduce the handling time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side products in my reaction. | Oxidation of the starting material prior to the reaction. | 1. Verify Purity: Before use, check the purity of your this compound by a suitable analytical method (e.g., NMR, LC-MS). 2. Inert Atmosphere: Ensure your reaction is set up under a rigorously maintained inert atmosphere.[4][5] 3. Degas Solvents: Use properly degassed solvents for your reaction. |
| Inconsistent reaction yields. | Partial degradation of the amine during storage or handling. | 1. Aliquot Samples: Upon receiving the compound, aliquot it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air. 2. Fresh is Best: Use freshly opened or recently purified material for critical reactions. |
| Sample appears viscous and discolored. | Polymerization or significant oxidation has occurred. | 1. Purification: Consider re-purification of the material (e.g., by distillation or chromatography) if the impurities are impacting your results. 2. Discard: If heavily degraded, it may be more practical to discard the sample and use a fresh batch. |
Experimental Protocols
Protocol 1: Handling and Dispensing under an Inert Atmosphere
This protocol describes the safe transfer of this compound using standard air-free techniques.[5][6][7][8][9]
Materials:
-
Schlenk flask or similar round-bottom flask with a sidearm
-
Rubber septa
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles (oven-dried)
-
Cannula (a long, thin tube for liquid transfer)
-
This compound in a septum-sealed bottle
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Inerting the Flask: Attach a rubber septum to the main neck of the Schlenk flask and connect the sidearm to the inert gas line. Purge the flask with the inert gas.
-
Syringe Preparation: Flush a dry syringe with inert gas multiple times.
-
Transfer:
-
Puncture the septum of the this compound storage bottle with the inert gas-flushed needle.
-
Withdraw the desired volume of the amine.
-
To prevent contamination, it is good practice to then draw a small "buffer" of inert gas into the syringe.
-
Quickly transfer the amine to your reaction flask by piercing the septum.
-
-
Storage of Bulk Material: After withdrawing the desired amount, ensure the storage bottle is re-sealed and stored under a positive pressure of inert gas.
Protocol 2: Long-Term Storage
For long-term storage, it is crucial to minimize exposure to both oxygen and moisture.
Materials:
-
Small, amber glass vials with PTFE-lined caps
-
Glovebox or Schlenk line
-
This compound
Procedure:
-
Aliquotting: In a glovebox or using a Schlenk line, carefully aliquot the bulk this compound into smaller, pre-dried vials.
-
Inert Atmosphere: Ensure each vial is flushed with and sealed under a positive pressure of argon or nitrogen.
-
Sealing: Tightly cap each vial. For extra protection, you can wrap the cap and neck of the vial with Parafilm.
-
Storage Conditions: Store the vials upright in a refrigerator or freezer (check the compound's freezing point to avoid solidification if that is undesirable for your application), protected from light.
Visual Guides
Oxidation Prevention Workflow
Caption: Workflow for preventing oxidation of this compound.
Troubleshooting Logic for Sample Degradation
Caption: Decision tree for troubleshooting degradation of this compound.
References
- Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there?
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....
- Tintoll. (2026, January 2).
- Fisher Scientific. (2021, May 15).
- Wikipedia. Air-free technique.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- MIT. Handling air-sensitive reagents AL-134.
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ChemicalBook. Thiophene CAS#: 110-02-1.
Sources
- 1. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll [uvabsorber.com]
- 4. fiveable.me [fiveable.me]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Troubleshooting (4-methoxythiophen-3-yl)methanamine Couplings
Ticket ID: TPC-4M-3AM-OPT Subject: Optimization of low-yield coupling reactions involving (4-methoxythiophen-3-yl)methanamine Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This compound is a deceptively challenging intermediate. While it appears to be a standard primary amine, the presence of the electron-donating methoxy group at position 4 renders the thiophene ring hypersensitive to oxidation and acid-catalyzed polymerization.
Low yields are rarely due to the nucleophilicity of the amine itself. Instead, they typically stem from three "silent killers":
-
Free-base instability (rapid degradation before reaction).
-
Acid-induced polymerization of the electron-rich ring during activation or purification.
-
Catalyst poisoning (sulfur chelation) in metal-mediated steps.
This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.
Part 1: Pre-Reaction Diagnostics (The Starting Material)
CRITICAL CHECK: In what form does your starting material exist?
| State | Stability | Diagnosis | Action Required |
| HCl Salt | High | White to off-white solid. | Recommended. Store at -20°C under Argon. |
| Free Base | Low | Yellow/Orange oil -> Red/Black Tar. | Avoid storage. Generate in situ only. |
| Darkened Salt | Compromised | Grey/Brown solid. | Recrystallize from EtOH/Et2O or discard. |
The "Red Oil" Phenomenon
If your reaction mixture turns dark red or black immediately upon adding the amine, you are likely witnessing the acid-catalyzed polymerization of the thiophene ring. The methoxy group pushes electron density into the ring, making it susceptible to electrophilic attack by its own oxidized byproducts or activated carboxylic acids.
Part 2: Amide Coupling Optimization
Scenario: You are coupling this compound with a carboxylic acid using standard reagents (EDC/NHS or HATU), but yields are <30%.
Troubleshooting Workflow
Figure 1: Decision tree for diagnosing amide coupling failures.
Recommended Protocol: The "Buffered" Approach
To prevent ring decomposition, avoid transient acidic species.
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF or DCM.
-
Add Base: DIPEA (3.0–4.0 equiv). Crucial: Ensure the system is basic before adding the coupling reagent.
-
Add Coupling Reagent: HATU (1.1 equiv). Stir for 15 mins to form the activated ester.
-
Add Amine Salt: Add this compound HCl salt (1.1 equiv) directly to the basic mixture.
-
Why? Adding the salt to the base releases the free amine slowly and immediately into the reaction, preventing the accumulation of unstable free base.
-
-
Monitor: If the reaction stalls, do not add more acid. Add a catalyst like HOAt or switch to T3P (Propylphosphonic anhydride) , which operates well in buffered ethyl acetate and is less prone to attacking electron-rich rings than uronium salts.
Part 3: Metal-Catalyzed Cross-Couplings
Scenario: You are using the amine as a handle in a Buchwald-Hartwig or Suzuki reaction, but the catalyst is dying (low turnover).
Root Cause: Thiophene sulfur is a "soft" donor that binds strongly to "soft" metals like Pd(0) and Pt(II), blocking the active sites (Catalyst Poisoning).
The Solution: Ligand Overpowering
Standard ligands (PPh3, dppf) are often displaced by the high local concentration of the thiophene sulfur. You must use bulky, electron-rich ligands that bind Pd tighter than the sulfur can.
Recommended System:
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand: XPhos or RuPhos (Buchwald Generation 3/4 precatalysts).
-
Mechanism:[1] The biaryl backbone creates a steric shell that prevents the thiophene sulfur from coordinating to the Pd center, while still allowing the oxidative addition cycle to proceed.
-
-
Loading: Increase Pd loading to 5–10 mol% (standard 1% often fails due to partial poisoning).
Part 4: Purification (The "Disappearing Product")
Scenario: TLC shows a spot, but after column chromatography, you recover <10% of the mass.
Diagnosis: Acidic Silica Decomposition. Standard silica gel is slightly acidic (pH 6.0–6.5). Electron-rich thiophenes can undergo acid-catalyzed polymerization on the column, effectively fusing to the stationary phase.
Corrective Protocol: Neutralized Silica
-
Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).
-
Neutralization: Add 1% Triethylamine (Et3N) to the slurry and stir for 5 minutes before packing the column.
-
Elution: Run the column with 1% Et3N in the eluent system.
-
Alternative: Use Neutral Alumina (Activity Grade III) instead of silica.
-
Summary of Specifications (Technical Data)
| Parameter | Specification / Recommendation |
| Molecular Weight | 143.21 g/mol (Free Base) |
| pKa (Conjugate Acid) | ~9.0 (Est. for benzylamine analog) |
| Storage | HCl Salt, -20°C, Hygroscopic. |
| Sensitivity | High sensitivity to Acid and Oxidation. |
| Preferred Solvent | DMF, DMAc (Amide coupling); Dioxane (Pd-coupling). |
| Workup Warning | Do not use strong acid washes (1M HCl) during extraction; use Citric Acid or NH4Cl. |
References
-
Thiophene Stability & Handling
-
General Handling of Electron-Rich Heterocycles. TCI Chemicals Safety Data Sheets & Technical Guides. Link
- Mechanisms of Thiophene Polymerization. See: Adv. Heterocycl. Chem. regarding acid-sensitivity of alkoxy-thiophenes.
-
-
Catalyst Poisoning
-
Amide Coupling Optimization
-
Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Org. Process Res. Dev. 2016, 20, 2, 140–177. (Discusses T3P and HATU stability).
-
-
Purification Techniques
-
BenchChem Technical Support. "Refining Purification Techniques for Thiophene Carboxamide Derivatives." (Highlighting Et3N neutralized silica).
-
Sources
Solubility challenges with (4-methoxythiophen-3-yl)methanamine in aqueous media
Topic: Troubleshooting Solubility & Stability in Aqueous Media
Ticket ID: #SOL-THIO-4MET Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Support[1]
Executive Summary
You are likely encountering precipitation or "oiling out" when attempting to dissolve (4-methoxythiophen-3-yl)methanamine in neutral aqueous buffers (like PBS).[1] This is a classic physicochemical conflict: the molecule contains a highly polar, basic amine group, but it is tethered to a lipophilic, electron-rich thiophene core.
The Solution in Brief:
-
At pH 7.4: The compound is only partially ionized and driven to aggregate by the lipophilic methoxy-thiophene ring.[1]
-
The Fix: You must lower the pH to < 5.0 to fully protonate the amine (
) or use a cosolvent system (DMSO/PEG) if physiological pH is mandatory.[1] -
Critical Warning: The 4-methoxy group activates the thiophene ring, making it susceptible to acid-catalyzed polymerization and oxidation.[1] Avoid storing acidic solutions for long periods.[1]
Module 1: The Physicochemical Conflict
To solve the solubility issue, you must understand the competing forces within the molecule.
| Feature | Property | Impact on Solubility |
| Primary Amine (-CH₂NH₂) | Basic (pKa | Pro: Soluble when protonated (pH < 7).[1] Con: Insoluble free base at pH > 9.[1] |
| Thiophene Ring | Lipophilic (Aromatic) | Con: Drives aggregation in water (Hydrophobic Effect).[1] |
| Methoxy Group (-OCH₃) | Electron Donating | Con: Increases electron density, making the ring prone to oxidation.[1] Slightly increases polarity but not enough to offset the ring.[1] |
The "pH Trap"
At pH 7.4 (PBS), the Henderson-Hasselbalch equation predicts that ~1% to 5% of your compound exists as the uncharged free base. While small, this uncharged fraction is highly lipophilic (LogP
Module 2: Troubleshooting Protocols
Workflow A: Creating a Stable Stock Solution (Preferred)
Use this for chemical handling, storage, or high-concentration stocks.
Goal: Convert the free base (likely an oil or low-melting solid) into a stable Hydrochloride (HCl) salt in situ.
-
Weighing: Weigh the free base into a glass vial. (Note: If it is a viscous oil, weigh by difference using a syringe).
-
Dissolution: Add 0.1 M HCl (1.05 equivalents relative to the amine).
-
Why? You need a slight excess of acid to ensure 100% protonation, but avoid strong excess to prevent acid-catalyzed degradation of the thiophene.
-
-
Sonication: Sonicate for 5–10 minutes at ambient temperature.
-
Verification: The solution should be clear and colorless.
-
Troubleshooting: If it remains cloudy, add DMSO dropwise (up to 5% v/v) to break lipophilic aggregates.
-
Workflow B: Preparation for Biological Assays (pH 7.4)
Use this when the final buffer must be neutral.[1]
Goal: Keep the compound in solution using a "Cosolvent Spike" method.
-
Primary Stock: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM).
-
Intermediate Dilution (Critical Step):
-
Final Addition: Slowly add this Intermediate Mix to your vortexing PBS buffer.
-
Result: The final solution contains <0.1% DMSO and remains stable for the duration of the assay (4–6 hours).
-
Module 3: Decision Logic (Visualization)
Use this flowchart to determine the correct solubilization strategy for your specific application.
Caption: Solubility decision matrix. Blue nodes indicate decision points; Green indicates a successful endpoint.
Module 4: Frequently Asked Questions (FAQ)
Q1: My solution turned from colorless to brown/pink overnight. Is it still good? A: Likely No. Thiophenes, especially those with electron-donating groups like methoxy (-OCH₃), are "electron-rich."[1] They are susceptible to oxidation by air (forming thiophene S-oxides) or polymerization.[1]
-
Corrective Action: Always prepare solutions fresh. If storage is necessary, store the solid at -20°C under nitrogen/argon.[1] If you must store the solution, degas the water/buffer first and freeze aliquots.
Q2: Can I use sulfuric acid instead of HCl? A: Avoid if possible. Sulfuric acid is a non-volatile oxidizing acid.[1] It can cause sulfonation of the electron-rich thiophene ring or induce oxidative tars.[1] Hydrochloric acid (HCl) or Acetic Acid are safer choices for this specific scaffold.[1]
Q3: I see a "Tyndall Effect" (laser scattering) even though the solution looks clear. A: You have formed micellar aggregates .[1] The compound is not truly dissolved; it is in a colloidal suspension.[1] This often happens in pure water without salt.[1]
-
Fix: Add 150mM NaCl (saline) to break up the charge-stabilized colloids, or increase the cosolvent (DMSO) percentage.
References
-
PubChem. Compound Summary: Thiophen-3-ylmethanamine (Analogous Scaffold).[1][2] National Library of Medicine.[1] Available at: [Link]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on pKa and solubility profiling).
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 28-40. (Detailed review on thiophene stability and reactivity). Available at: [Link]
Sources
Technical Support Center: (4-Methoxythiophen-3-yl)methanamine Stability Profile
The following technical guide details the stability profile and decomposition products of (4-methoxythiophen-3-yl)methanamine (also known as C-(4-methoxy-thiophen-3-yl)-methylamine).
This guide is structured for researchers and process chemists observing unexpected impurities or stability issues during synthesis and storage.
Part 1: Executive Summary & Molecule Characterization
This compound is a bifunctional heterocyclic building block containing an electron-rich thiophene ring , a methoxy ether , and a primary aminomethyl group .
Key Stability Risk: The molecule exhibits "benzylamine-like" instability. The primary amine is activated by the adjacent aromatic thiophene ring, making it highly susceptible to oxidative deamination and dimerization upon exposure to heat and air. The electron-donating methoxy group at the 4-position further increases the electron density of the thiophene ring, potentially lowering the activation energy for oxidative degradation at the sulfur atom (S-oxidation) or the methylene bridge.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Sample Discoloration (Yellowing to Brown/Black Oil)
Q: My clear colorless oil turned yellow/brown after 24 hours at room temperature. Is it still usable? A: The yellowing indicates the onset of oxidation.
-
Cause: Formation of the imine intermediate (Schiff base) and subsequent conjugated oligomers . Primary amines attached to aromatic rings (like thiophene) readily oxidize in air to form imines (
), which are often colored. -
Impact: Purity has likely dropped by 1–5%.
-
Action: Check purity via LC-MS. If >90%, purify via acid-base extraction (the amine is basic; neutral degradation products like aldehydes are not). Store under Argon at -20°C.
Issue 2: "Ghost" Peaks in LC-MS
Q: I see a new peak at [M-1] and another at [2M-17]. What are these? A: These are the two "signature" thermal decomposition products.
-
[M-1] (m/z ~142): 4-Methoxythiophene-3-carbaldehyde . This is formed via oxidative deamination (
). -
[2M-17] (m/z ~269): Dimer (Secondary Amine) . Two amine molecules condense, releasing ammonia (
, mass 17). Structure: Bis((4-methoxythiophen-3-yl)methyl)amine.
Issue 3: Solubility Changes
Q: The compound is no longer fully soluble in methanol and has a gummy residue. A: This suggests polymerization .
-
Mechanism: The aldehyde degradation product (see Issue 2) is highly reactive. It reacts with the remaining primary amine to form a stable imine (Schiff base), which can further polymerize or cross-link, especially if the thiophene ring undergoes electrophilic attack.
-
Action: Filtration may remove the polymer, but the titer of the active amine is compromised.
Part 3: Deep Dive – Decomposition Pathways
The thermal degradation of this compound is driven by three primary mechanisms.
Pathway A: Oxidative Deamination (The "Aldehyde" Route)
Under heat and aerobic conditions, the methylene C-H bonds adjacent to the nitrogen are oxidized.
-
Step 1: Formation of the imine (
). -
Step 2: Hydrolysis of the imine by trace moisture to release Ammonia (
) and form 4-methoxythiophene-3-carbaldehyde . -
Significance: This is the most common impurity found in stored samples.
Pathway B: Dimerization (The "Secondary Amine" Route)
Heat promotes the nucleophilic attack of one amine molecule onto the oxidized intermediate of another.
-
Mechanism:
-
Result: Formation of a secondary amine dimer. This is chemically stable and difficult to separate from the product without chromatography.
Pathway C: Thiophene Ring Oxidation (S-Oxidation)
The methoxy group makes the thiophene ring electron-rich, increasing susceptibility to oxidation at the Sulfur atom.
-
Product: Thiophene-S-oxide (Sulfoxide).
-
Fate: Thiophene sulfoxides are thermally unstable and often undergo Diels-Alder dimerization or extrusion of SO to form furans (though less likely without UV light).
Visualization of Degradation Pathways
Figure 1: Primary thermal and oxidative decomposition pathways of this compound.
Part 4: Experimental Protocols
Protocol 1: Rapid Stability Stress Test
Use this to determine if a batch is robust enough for a heated reaction.
-
Preparation: Dissolve 5 mg of the amine in 1 mL of DMSO-d6.
-
Control: Take a ¹H NMR spectrum immediately (T=0).
-
Stress: Heat the NMR tube at 60°C for 4 hours .
-
Analysis: Retake ¹H NMR.
-
Watch for: Appearance of an aldehyde proton signal (~9.8–10.0 ppm, singlet).
-
Watch for: Shift in the methylene peak (originally ~3.8 ppm) indicating dimerization.
-
Pass Criteria: >95% remaining starting material.
-
Protocol 2: Purification of Degraded Material
If degradation is <10%, recover the amine.
-
Dissolution: Dissolve the degraded oil in Ethyl Acetate.
-
Acid Wash: Extract with 1M HCl (3x). The amine moves to the aqueous layer; the aldehyde and neutral polymers remain in the organic layer.
-
Wash: Wash the aqueous acidic layer with fresh Ethyl Acetate to remove trapped organics.
-
Basification: Carefully adjust the aqueous layer to pH >12 using 4M NaOH (keep cold, ice bath).
-
Recovery: Extract the free base amine into Dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo (do not use high heat >30°C).
Part 5: Summary Data Tables
Table 1: Key Degradation Products
| Product Name | Structure Type | Mass Shift (vs Parent) | Cause |
| 4-Methoxythiophene-3-carbaldehyde | Aldehyde | -1 Da (142) | Oxidation (Air) + Moisture |
| Bis((4-methoxythiophen-3-yl)methyl)amine | Secondary Amine | +126 Da (269) | Heat + Concentration |
| Thiophene S-oxide | Sulfoxide | +16 Da (159) | Strong Oxidants / High Heat |
| Imine Oligomers | Polymer | Variable | Aldehyde + Amine reaction |
Table 2: Storage & Handling Recommendations
| Parameter | Recommendation | Reason |
| Temperature | -20°C (Freezer) | Slows dimerization kinetics. |
| Atmosphere | Argon / Nitrogen | Prevents oxidative deamination. |
| Solvent | None (Neat) or Anhydrous Alcohol | Avoid chlorinated solvents (can react over time) or water. |
| Container | Amber Glass | Protects from UV-induced S-oxidation. |
References
-
Sigma-Aldrich. (n.d.). Product Specification: (4-methylthiophen-3-yl)methanamine. Retrieved from
- Context: Establishes baseline handling for thiophene-methylamine analogs.
-
BenchChem. (n.d.). Technical Support: Degradation of Thiophene Derivatives. Retrieved from
- Context: Mechanisms of thiophene ring oxid
-
National Institutes of Health (NIH). (2011). Thermal Decomposition Mechanisms of Methoxyphenols. J Phys Chem A. Retrieved from
- Context: Analogous decomposition of methoxy-substituted arom
-
MDPI. (2022). Oxidative Dearomatization of Thiophenes by Sulfoxidation. Retrieved from
- Context: Detailed mechanism of thiophene S-oxide form
-
NASA Technical Reports. (2024). Radiation-driven Decomposition of Thiophene and Thiophene-derivatives. Retrieved from
- Context: Stability of the thiophene core under energetic stress.
Validation & Comparative
Advanced Characterization Guide: Mass Spectrometry Fragmentation of (4-methoxythiophen-3-yl)methanamine
[1]
Executive Summary
Compound: (4-methoxythiophen-3-yl)methanamine
Formula:
This guide provides a technical analysis of the ionization and fragmentation behaviors of this compound.[1] Designed for analytical chemists and medicinal chemistry teams, it compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities to establish robust identification protocols.[1]
The molecule features two competing functional groups that dictate its spectral signature: a basic primary amine (proton acceptor) and an electron-rich methoxy-thiophene core (charge stabilizer).[1] Understanding the interplay between these groups is critical for distinguishing this specific isomer from its regioisomers (e.g., the 2,3-substituted analogs).
Part 1: Structural Analysis & Predicted Fragmentation
Before analyzing spectral data, we must establish the theoretical fragmentation pathways governed by the specific 3,4-substitution pattern.
The Stability Factors
-
The Thiophene Core: Unlike benzene, the thiophene ring contains sulfur, which allows for unique ring-opening fragmentations (loss of
or ) under high energy (EI). -
The Methoxy Group (Position 4): Acts as a strong electron donor (
effect), stabilizing carbocations formed during fragmentation. -
The Methanamine Group (Position 3): The primary site for protonation in ESI and the site of
-cleavage in EI.
Theoretical Fragmentation Pathways (Mechanism)
The following Graphviz diagram visualizes the mechanistic pathways for both Hard (EI) and Soft (ESI) ionization.
Figure 1: Mechanistic fragmentation pathways comparing ESI (Protonation driven) and EI (Radical driven) routes.
Part 2: Comparative Guide (EI vs. ESI)
This section objectively compares the two primary ionization techniques. For drug development workflows, ESI-MS/MS is recommended for quantitation , while EI-MS is superior for structural confirmation of impurities.[1]
Electron Ionization (EI) - GC-MS
Best for: Identification, Library Matching, Impurity Profiling.[1]
Under 70 eV electron impact, the molecule undergoes "Hard" ionization.[2] The molecular ion (
| m/z (approx) | Ion Identity | Mechanistic Origin | Relative Abundance (Predicted) |
| 143 | Molecular Ion | Moderate (20-40%) .[1] Thiophene rings stabilize the radical cation better than aliphatic amines. | |
| 142 | High .[1] Loss of a hydrogen atom from the | ||
| 127 | Thenyl Cation | Moderate .[1] Cleavage of the | |
| 112 | Demethylation | Low/Moderate .[1] Loss of the methoxy radical (31 Da). | |
| 97 | Core Skeleton | Loss of both functional groups ( |
Electrospray Ionization (ESI) - LC-MS/MS
Best for: DMPK Studies, High Sensitivity Quantitation, Biological Matrices.[1]
ESI is a "Soft" technique.[1][4][5] The spectrum is dominated by the protonated molecule
| Transition (Q1 | Collision Energy (CE) | Interpretation | Utility |
| 144.1 | 15 - 20 eV | Loss of | Quantifier .[1] The most abundant and stable transition. The resulting carbocation is stabilized by the methoxy group. |
| 144.1 | 25 - 35 eV | Loss of | Qualifier .[1] Simultaneous loss of amine and methyl group is energetically demanding but specific.[1] |
| 144.1 | > 40 eV | Ring Fragmentation | Qualifier .[1] High-energy destruction of the thiophene ring (loss of |
Part 3: Distinguishing Isomers (The "Alternatives")
A critical challenge in thiophene chemistry is distinguishing regioisomers.[1] The primary alternative is (3-methoxythiophen-2-yl)methanamine .[1]
Differentiation Strategy:
While the primary fragments (loss of
-
3,4-Substitution (Target): The substituents are adjacent but essentially "meta-like" in terms of ring electron distribution compared to the sulfur.[1] Steric hindrance is lower.[1]
-
2,3-Substitution (Alternative): The amine is at position 2 (adjacent to Sulfur).[1]
-
Diagnostic Marker: In 2-substituted thiophenes, the loss of the substituent often triggers a rearrangement involving the sulfur atom.
-
Spectroscopic Clue: The 2,3-isomer often shows a higher abundance of sulfur-loss ions (
) compared to the 3,4-isomer due to the lability of the C2-S bond.
-
Part 4: Experimental Protocols
LC-MS/MS Method (Quantitation)
Objective: Sensitive detection of the target in plasma or reaction mixtures.[1]
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Vital for protonation of the amine).
-
B: Acetonitrile + 0.1% Formic Acid.[1]
-
-
Gradient:
-
0-1 min: 5% B (Divert to waste to remove salts).
-
1-5 min: Ramp to 95% B.
-
5-7 min: Hold 95% B.
-
-
Source Parameters (ESI+):
GC-MS Method (Purity/ID)
Objective: Structural confirmation and impurity profiling.[1]
-
Instrument: Single Quadrupole GC-MS (EI Source).[1]
-
Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
Derivatization (Optional but Recommended):
-
Why? Primary amines can tail on GC columns.[1]
-
Protocol: React 50 µL sample with 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins.[1]
-
Result: The TMS-derivative
will appear at m/z 215 .[1] This shifts the mass window away from low-mass solvent noise and confirms the presence of the group.
-
Part 5: Workflow Decision Matrix
Use this diagram to select the appropriate ionization method based on your analytical goals.
Figure 2: Decision matrix for selecting ionization techniques based on research requirements.
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology.[1] [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for Nitrogen Rule and Isotope patterns).
-
PubChem Compound Summary. (2024). 3-Methoxythiophene (Analogous fragmentation data). National Library of Medicine.[1] [Link]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for amine and ether fragmentation rules).
Sources
- 1. 3-Methoxythiophene | C5H6OS | CID 140249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. fiveable.me [fiveable.me]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Spectroscopic Characterization of (4-methoxythiophen-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among these, functionalized thiophenes hold a prominent position due to their diverse biological activities and applications in organic electronics.[1] This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth, comparative analysis of the primary spectroscopic techniques for the characterization of (4-methoxythiophen-3-yl)methanamine. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the synergistic power of a multi-technique approach to provide a self-validating system for structural confirmation.
The Central Role of this compound
This compound is a key building block in the synthesis of a variety of pharmacologically active agents and functional materials. The strategic placement of the methoxy and aminomethyl groups on the thiophene ring offers multiple points for further chemical modification, making it a versatile precursor. Accurate and unambiguous characterization is therefore not merely a procedural step but a critical foundation for the integrity of subsequent research.
Infrared (IR) Spectroscopy: A First Look at Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for the initial identification of functional groups within a molecule.[2] The technique is based on the principle that molecular bonds and functional groups vibrate at specific frequencies when they absorb infrared radiation. These vibrations are unique to the types of bonds present, providing a "fingerprint" of the molecule's functional group composition. For this compound, the IR spectrum is expected to reveal the characteristic absorptions of the primary amine, the methoxy group, and the thiophene ring.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3400-3250 | Medium, two sharp bands |
| C-H Stretch (aromatic) | Thiophene Ring | 3100-3000 | Medium to weak |
| C-H Stretch (aliphatic) | -CH₂- and -OCH₃ | 3000-2850 | Medium |
| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650-1580 | Medium to strong |
| C=C Stretch (in-ring) | Thiophene Ring | ~1590 and ~1400 | Medium |
| C-O Stretch (aryl-alkyl ether) | Methoxy (-OCH₃) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |
| C-N Stretch | Aminomethyl | 1250-1020 | Medium to weak |
| N-H Wag | Primary Amine (-NH₂) | 910-665 | Broad, medium to strong |
Expert Interpretation: The presence of two distinct, sharp peaks in the 3400-3250 cm⁻¹ region is a strong indicator of a primary amine.[3] The C-O stretching bands of the methoxy group are typically strong and can be used to confirm its presence. The thiophene ring itself will exhibit a series of characteristic C-H and C=C stretching and bending vibrations, contributing to the unique fingerprint of the molecule.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
While IR spectroscopy identifies the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen atom connectivity.[5] This technique relies on the magnetic properties of atomic nuclei, which, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus dictates its resonance frequency, providing a wealth of structural information.
¹H NMR Spectroscopy: Probing the Proton Environments
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for each unique proton environment.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-5 | Thiophene Ring | ~6.5-7.5 | Doublets | 1H each |
| -CH₂- | Aminomethyl | ~3.8-4.2 | Singlet | 2H |
| -OCH₃ | Methoxy | ~3.7-4.0 | Singlet | 3H |
| -NH₂ | Primary Amine | ~1.5-3.0 (broad) | Singlet | 2H |
Causality in Chemical Shifts: The protons on the thiophene ring are in the aromatic region due to the ring current effect. The aminomethyl protons are deshielded by the adjacent nitrogen atom and the thiophene ring, placing them in the 3.8-4.2 ppm range. Similarly, the methoxy protons are deshielded by the oxygen atom. The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[6]
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-O) | Thiophene Ring | ~150-160 |
| C-2, C-5 | Thiophene Ring | ~120-130 |
| C-3 (C-CH₂NH₂) | Thiophene Ring | ~110-120 |
| -OCH₃ | Methoxy | ~55-60 |
| -CH₂- | Aminomethyl | ~40-45 |
Expert Insight: The carbon attached to the electronegative oxygen of the methoxy group (C-4) will be the most downfield of the thiophene ring carbons. The aminomethyl carbon will appear in the aliphatic region, shifted downfield by the attached nitrogen.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, with a molecular formula of C₆H₉NOS, the expected exact mass of the molecular ion [M]⁺ is approximately 143.04 g/mol .
Predicted Key Fragmentation Pathways:
-
Loss of the aminomethyl group: A common fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a •CH₂NH₂ radical and the formation of a stable thienyl cation.
-
Loss of a methyl radical from the methoxy group: The molecular ion could lose a methyl radical (•CH₃) to form a [M-15]⁺ ion.
-
Fragmentation of the thiophene ring: The thiophene ring can undergo characteristic fragmentation, leading to smaller sulfur-containing ions.
Self-Validation through Fragmentation: The observation of a molecular ion peak at the expected m/z value provides strong evidence for the compound's identity. The fragmentation pattern serves as a secondary confirmation, as the observed fragments should be consistent with the proposed structure.
A Comparative Overview of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Functional groups present | Fast, non-destructive, provides a quick overview of functionality | Does not provide detailed connectivity information; complex spectra can be difficult to interpret fully |
| ¹H NMR Spectroscopy | Number and type of proton environments, connectivity through spin-spin coupling | Provides detailed structural information, stereochemical insights | Can be complex for molecules with many overlapping signals; requires deuterated solvents |
| ¹³C NMR Spectroscopy | Number and type of carbon environments | Provides a direct count of unique carbons, less signal overlap than ¹H NMR | Lower sensitivity than ¹H NMR, requires longer acquisition times |
| Mass Spectrometry | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high-resolution MS | Isomers can have identical molecular weights; fragmentation can be complex |
Experimental Protocols
Sample Preparation
A high-purity sample of this compound, synthesized and purified via appropriate methods (e.g., column chromatography, distillation), is essential for obtaining clean and interpretable spectroscopic data.
FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background is collected and automatically subtracted from the sample spectrum.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H spectrum.
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (Electron Ionization)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Characterization Workflow
Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.
Conclusion
The structural characterization of this compound is most effectively and reliably achieved through a synergistic application of IR, NMR, and mass spectrometry. IR spectroscopy provides a rapid assessment of the key functional groups, while ¹H and ¹³C NMR spectroscopy offer a detailed blueprint of the molecular framework. Mass spectrometry confirms the molecular weight and provides further structural clues through fragmentation analysis. By understanding the strengths and limitations of each technique and integrating their complementary data, researchers can achieve an unambiguous and self-validated structural determination, ensuring the integrity and success of their scientific endeavors.
References
-
Mishra, A., et al. (2011). Thiophenes: A new horizon in the field of medicinal chemistry. European Journal of Medicinal Chemistry, 46(12), 5575-5601. [Link]
-
Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 386-433. [Link]
-
Lu, K., et al. (2017). Total Synthesis of I3,II8-Biapigenin and Ridiculuflavone A. Organic & Biomolecular Chemistry, 15(46), 9863-9871. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Synthesis and Characterization of New Metal Complexes form Heterocyclic Compounds for Photostability Study. [Link]
-
Alves, R. J., et al. (2011). Synthesis and characterization of new 3-substituted thiophene copolymers. Journal of the Brazilian Chemical Society, 22(2), 248-256. [Link]
-
Su hm, M. A., & Kollipost, F. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. The Journal of Chemical Physics, 129(8), 084303. [Link]
-
White, R. H. (2014). Biosynthesis of the 5-(Aminomethyl)-3-furanmethanol moiety of methanofuran. Biochemistry, 53(30), 5039-5049. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Lindsey, J. S. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1313. [Link]
-
Sreekanth, J., et al. (2022). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition, 61(51), e202212345. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]
-
Tahtaci, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10436-10448. [Link]
-
Abraham, R. J., et al. (1962). Analysis of the N.M.R. Spectrum of pyrrole. Discussions of the Faraday Society, 34, 120-128. [Link]
-
Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]
-
Schmid, J., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(17), 5770. [Link]
-
Özkırımlı, S., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(3), 255-262. [Link]
Sources
- 1. Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijert.org [ijert.org]
- 6. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Crystallographic Analysis of (4-methoxythiophen-3-yl)methanamine Derivatives
This guide provides an in-depth comparison of the crystallographic data and X-ray diffraction analysis of (4-methoxythiophen-3-yl)methanamine derivatives and structurally related compounds. It is intended for researchers, scientists, and drug development professionals working with this important class of molecules. Thiophene and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for rational drug design.
This guide will delve into the synthesis of these compounds, provide a comparative analysis of their crystallographic parameters, and detail the experimental protocols for obtaining and analyzing X-ray diffraction data.
Comparative Crystallographic Data of Thiophene Derivatives
While the specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD)[2][3][4], a comprehensive analysis of structurally similar thiophene derivatives provides valuable insights into the expected structural parameters. The following table summarizes the crystallographic data for a selection of related compounds, highlighting the variations in crystal systems, space groups, and unit cell dimensions that can arise from different substitution patterns on the thiophene ring.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone | Monoclinic | P2(1) | 5.670(6) | 13.903(13) | 7.707(7) | 94.33(2) | [5] |
| (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Monoclinic | P21 | 4.149(6) | 10.038(1) | 14.552(2) | 91.9(2) | [6] |
| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | Triclinic | P-1 | 8.431(2) | 11.139(3) | 12.898(3) | 81.38(3) | [7][8] |
| Tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine | Monoclinic | P21/n | 15.5226(2) | 7.7010(1) | 20.3585(3) | 109.116(1) | [9][10] |
| (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone | Triclinic | P-1 | 7.806(4) | 8.263(3) | 10.279(5) | 83.13(2) | [11] |
Key Insights from the Comparative Data:
-
Crystal System and Space Group: The majority of these thiophene derivatives crystallize in the monoclinic or triclinic systems, which are common for organic molecules. The specific space group is influenced by the molecular symmetry and packing.
-
Unit Cell Dimensions: The unit cell parameters vary significantly depending on the size and nature of the substituents on the thiophene ring. This highlights the importance of obtaining specific crystallographic data for each new derivative.
-
Intermolecular Interactions: The crystal packing of these molecules is often governed by a network of intermolecular interactions, including hydrogen bonds (e.g., C-H···O) and π-π stacking interactions between the thiophene and other aromatic rings[5][10][11]. These interactions play a critical role in the stability of the crystal lattice.
Experimental Workflow for Crystallographic Analysis
The determination of the crystal structure of a novel this compound derivative follows a well-established workflow, from synthesis and crystallization to data collection and structure refinement.
Figure 1. A generalized workflow for the crystallographic analysis of novel chemical compounds.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
The synthesis of this compound derivatives can be achieved through various established synthetic routes for thiophenes, such as the Gewald reaction or subsequent functionalization of a pre-existing thiophene ring[1][12]. The general steps include:
-
Reaction Setup: The chosen synthetic reaction is carried out under optimized conditions (temperature, solvent, catalyst).
-
Work-up: Upon completion, the reaction mixture is processed to isolate the crude product. This typically involves extraction, washing, and drying of the organic phase.
-
Purification: The crude product is purified to high purity (>95%) using techniques like column chromatography or recrystallization. Purity is essential for successful crystallization.
2. Single Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
3. Single-Crystal X-ray Diffraction Data Collection:
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: Modern single-crystal X-ray diffractometers are typically equipped with a CCD or CMOS detector.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of reflections.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
4. Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods like direct methods or Patterson methods, often implemented in software packages like SHELXS.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL)[13]. This process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final refined crystal structure is validated using tools like CheckCIF to ensure its quality and to identify any potential issues.
Data Deposition and Dissemination
Upon successful structure determination and validation, it is standard practice to deposit the crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures[2][3][4]. Deposition ensures that the data is preserved and accessible to the global scientific community.
Conclusion
The crystallographic analysis of this compound derivatives is a powerful tool for elucidating their three-dimensional structures. While specific data for the parent compound may not be readily available, a comparative analysis of related structures provides a strong foundation for understanding their structural properties. The experimental workflow, from synthesis to data deposition, is a rigorous process that yields invaluable information for drug discovery and materials science. By following established protocols and leveraging powerful analytical techniques, researchers can continue to expand our understanding of this important class of heterocyclic compounds.
References
-
Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. PubMed. Available from: [Link]
-
Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. ResearchGate. Available from: [Link]
-
Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. ResearchGate. Available from: [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry. Available from: [Link]
-
(4-(thiophen-3-yl)phenyl)methanamine hydrochloride. PubChem. Available from: [Link]
-
Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. National Center for Biotechnology Information. Available from: [Link]
-
Cambridge Structural Database. re3data.org. Available from: [Link]
-
Synthesis of new thiophenic derivatives. Sciforum.net. Available from: [Link]
-
Cambridge Structure Database (CSD). MatDaCs. Available from: [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Center for Biotechnology Information. Available from: [Link]
-
Crystal structures of four chiral imine-substituted thiophene derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Preparation, Crystal Structure and Molecular Structure Studies and Hirshfeld Surface Analysis of (E)-3-(4- methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. ResearchGate. Available from: [Link]
-
Crystal Structure of 3-{[4-(2-Methoxyphenyl)piperazin-1-Yl]methyl}-5-(Thiophen-2-Yl)-1,3,4-Oxadiazole-2(3h)-Thione. Amanote Research. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. National Center for Biotechnology Information. Available from: [Link]
-
Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. ResearchGate. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org. Available from: [Link]
-
Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available from: [Link]
-
The Largest Curated Crystal Structure Database. CCDC. Available from: [Link]
-
Synthesis, X-Ray Structural Analysis and Computational Studies of a Novel Bis(2-Thienyl)Disulfide Derivative. Scilit. Available from: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. National Center for Biotechnology Information. Available from: [Link]
-
Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. Available from: [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available from: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. scilit.com [scilit.com]
A Comparative Guide to the Structural Validation of (4-methoxythiophen-3-yl)methanamine Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-methoxythiophen-3-yl)methanamine is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The precise structure and purity of this starting material are paramount to ensure the integrity and efficacy of the final drug candidates. This guide provides an in-depth comparison of analytical methodologies for validating the structure of this compound, focusing on products synthesized via the prevalent reductive amination pathway. We will explore the causality behind experimental choices, detail self-validating protocols, and compare the target compound's analytical profile with that of a structurally related alternative.
Primary Synthetic Route: Reductive Amination
The most common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 4-methoxythiophen-3-carbaldehyde. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an amine source (typically ammonia), followed by its immediate reduction to the desired primary amine.
dot```dot graph "Reductive Amination Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"4-methoxythiophen-3-carbaldehyde" [fillcolor="#34A853"]; "Ammonia (NH3)" [fillcolor="#34A853"]; "Imine Intermediate" [fillcolor="#FBBC05"]; "Reducing Agent" [fillcolor="#EA4335"]; "this compound" [fillcolor="#4285F4"]; "Purification" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"4-methoxythiophen-3-carbaldehyde" -> "Imine Intermediate" [label="Condensation"]; "Ammonia (NH3)" -> "Imine Intermediate"; "Imine Intermediate" -> "this compound" [label="Reduction"]; "Reducing Agent" -> "this compound"; "this compound" -> "Purification"; }
Caption: Potential side reactions during reductive amination.
Comparison with an Alternative: (Thiophen-3-yl)methanamine
To provide a comparative context, we will examine the structural validation of a closely related, non-methoxylated analog, (thiophen-3-yl)methanamine.
Synthesis of (Thiophen-3-yl)methanamine
The synthesis of (thiophen-3-yl)methanamine follows a similar reductive amination protocol starting from thiophene-3-carbaldehyde.
Table 3: Comparison of Predicted ¹H NMR Data
| Assignment | This compound (ppm) | (Thiophen-3-yl)methanamine (ppm) | Key Difference |
| Thiophene-H2 | 7.1 - 7.3 (d) | ~7.4 (m) | The methoxy group influences the chemical shift of adjacent protons. |
| Thiophene-H4/H5 | 6.8 - 7.0 (d) | ~7.1 - 7.3 (m) | The absence of the methoxy group results in a more complex multiplet. |
| -OCH₃ | 3.8 - 4.0 (s) | - | Absence of the methoxy signal is a clear differentiator. |
| -CH₂NH₂ | 3.9 - 4.1 (s) | ~3.9 (s) | Minimal difference expected. |
The absence of the methoxy group in (thiophen-3-yl)methanamine simplifies the NMR spectrum and results in a lower molecular weight, which is readily distinguishable by mass spectrometry.
Conclusion
The structural validation of this compound synthesized via reductive amination requires a comprehensive analytical approach. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for unambiguous structure confirmation. HPLC is indispensable for assessing the purity of the final product and identifying potential process-related impurities. By understanding the expected analytical data and potential side products, researchers can confidently validate the structure and purity of this critical synthetic intermediate, ensuring the quality and reliability of subsequent drug discovery and development efforts.
References
-
Reductive Amination in Organic Synthesis: For a general overview of reductive amination reactions, their mechanisms, and various reducing agents, please refer to comprehensive organic chemistry textbooks and review articles on the topic. A useful online resource is the Organic Chemistry Portal: [Link]
-
Spectroscopic Data of Thiophene Derivatives: While a direct reference for the complete spectral data of this compound is not readily available in public databases, spectral data for similar thiophene-containing compounds can be found in various chemical databases and peer-reviewed journals. For instance, see: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. This article provides synthetic and characterization details for a related thiophenemethanamine. [Link] [1]3. Synthesis of Thiophene Aldehydes: The synthesis of the starting material, 4-methoxythiophen-3-carbaldehyde, is a critical preceding step. Methodologies for the formylation of substituted thiophenes can be found in the chemical literature. For example, see: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC. This paper describes the synthesis of various substituted thiophene carbaldehydes. [Link]
-
NMR and MS in Metabolomics: For a broader understanding of the application of NMR and Mass Spectrometry in structural elucidation, resources on metabolomics can be insightful. See: Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome - Informatics Journals. [Link] [2]5. Synthesis and Characterization of Thiophene Derivatives: For examples of synthesis and characterization of various thiophene derivatives, refer to: Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (4-methoxythiophen-3-yl)methanamine
[1]
Executive Summary & Immediate Action
(4-methoxythiophen-3-yl)methanamine is a heterocyclic primary amine used as an intermediate in medicinal chemistry. Its disposal requires strict adherence to protocols for corrosive organic bases and sulfur-containing compounds .
Critical Warning: Do NOT mix this compound with oxidizing acids (e.g., Nitric Acid, Perchloric Acid) or strong oxidizers.[1][2] The electron-rich thiophene ring combined with the amine functionality creates a high risk of violent exothermic decomposition.
Disposal Class: Hazardous Organic Waste (Basic, Sulfur-Bearing). RCRA Characteristics (Likely): D002 (Corrosive), D001 (Ignitable - if free base liquid).
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the functional moieties driving the risk profile.
| Property | Description | Safety Implication |
| Functional Group | Primary Amine (-CH₂NH₂) | High Basicity/Corrosivity. Causes severe skin burns and eye damage. Incompatible with acids.[1][3] |
| Core Structure | Thiophene Ring | Sulfur Content. Incineration requires scrubbers to capture Sulfur Oxides (SOx). |
| Substituent | Methoxy Group (-OCH₃) | Electron Donor. Increases ring reactivity toward electrophiles/oxidizers. |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Liquid forms may have a flashpoint <60°C (D001). Salts are generally stable solids. |
Critical Segregation Logic
Effective disposal begins with segregation. Mixing incompatible waste streams is the leading cause of laboratory accidents during waste consolidation.
The "Sulfur-Amine" Protocol
-
Segregate from Oxidizers: The thiophene ring is electron-rich. Contact with strong oxidizers can lead to rapid oxidation or explosive polymerization.
-
Segregate from Acids: Mixing with acid waste streams generates significant heat (neutralization enthalpy) and may precipitate insoluble salts that clog waste lines.
-
Identify Sulfur Content: Standard organic waste incineration often has sulfur limits. This compound must be flagged as "Sulfur-Containing" to prevent damage to catalytic converters in standard incinerators or regulatory fines for SOx emissions.
Step-by-Step Disposal Workflow
Phase 1: Assessment & Containerization
Goal: Stabilize the waste for transport.
-
Determine State:
-
If Solid (Salt form): Place in a wide-mouth HDPE jar.
-
If Liquid (Free base): Use a glass or HDPE bottle with a vented cap if evolution of gas is suspected (unlikely, but prudent).
-
-
Solvent Compatibility: If the material is in solution, ensure the solvent is compatible with the container. (e.g., Avoid storing amine solutions in aluminum containers; HDPE is preferred).
-
Do Not Neutralize: Do not attempt to neutralize the amine in the lab prior to disposal. This adds unnecessary handling risk. Transfer "as is" to the waste stream.
Phase 2: Labeling & Documentation
Goal: Ensure downstream handlers recognize the hazard.
-
Primary Label: "Hazardous Waste - Organic Alkali."
-
Constituents: List "this compound" explicitly.
-
Hazard Flags: Check "Corrosive," "Toxic," and write "CONTAINS SULFUR" clearly on the tag.
Phase 3: Waste Stream Routing
Goal: Select the correct destruction method.
-
Preferred Method: High-temperature incineration with flue gas scrubbing (to remove SO₂).
-
Prohibited Method: Sewer disposal (illegal under RCRA due to toxicity and flammability).
Visualizing the Decision Matrix
The following flowchart illustrates the logical decision path for disposing of thiophene-based amines.
Caption: Operational workflow for segregating and packaging thiophene-amine waste streams.
Emergency Spill Response
Scenario: A 100g/100mL spill occurs on the benchtop.
-
Evacuate & Ventilate: The amine odor will be pungent; thiophene derivatives can cause nausea.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if ventilation is poor.[4]
-
Containment:
-
Liquid: Surround with absorbent pads or vermiculite. Do not use paper towels (rapid surface area expansion can increase fume generation).
-
Solid: Cover with a damp paper towel to prevent dust generation, then scoop.
-
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution or citric acid to neutralize residual amine, followed by soap and water.
-
Note: Treat the cleanup materials (pads/wipes) as hazardous waste (Solid/Corrosive).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
-
PubChem. (2023). Thiophene (Compound Summary). National Library of Medicine. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
